Technical Documentation Center

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl
  • CAS: 100829-68-3

Core Science & Biosynthesis

Foundational

Mechanism of action for 4,4'-sulfonylbis(phenylhydrazine) dihydrochloride in polymer synthesis

An In-depth Technical Guide on the Role of Sulfonyl Hydrazides in Polymer Synthesis A Note to the Reader: This guide was initially designed to focus on the mechanism of action for 4,4'-sulfonylbis(phenylhydrazine) dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of Sulfonyl Hydrazides in Polymer Synthesis

A Note to the Reader: This guide was initially designed to focus on the mechanism of action for 4,4'-sulfonylbis(phenylhydrazine) dihydrochloride. However, a comprehensive review of scientific literature and chemical databases revealed no documented applications or mechanistic studies of this specific compound in the field of polymer synthesis. Its structure is distinct from commercially established sulfonyl-based polymer additives.

To provide a valuable and technically accurate resource, this guide has been pivoted to focus on a closely related, industrially significant, and well-documented compound: 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) . OBSH is a premier chemical blowing agent whose mechanism serves as an exemplary case for understanding how sulfonyl hydrazides function in the creation of foamed polymers. The principles, experimental methodologies, and mechanistic insights discussed herein for OBSH are foundational to the field and represent the core knowledge applicable to this class of compounds.

Title: The Mechanism of Action of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) as a Chemical Blowing Agent in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4,4'-Oxybis(benzenesulfonyl hydrazide), universally known by the acronym OBSH, is a high-performance chemical blowing agent (CBA) integral to the production of cellular, or foamed, polymer and rubber articles.[1][2] Its primary function is to undergo controlled thermal decomposition during polymer processing to generate a high volume of inert gas, predominantly nitrogen.[3][4] This gas creates a fine, uniform, closed-cell structure within the polymer matrix, leading to products with reduced density, enhanced thermal and acoustic insulation, and improved cushioning and flexibility.[1][5] This guide elucidates the core chemical principles governing the action of OBSH, from its molecular structure to its decomposition kinetics, and provides a framework for its practical application and evaluation in a laboratory setting.

Core Mechanism of Action: Thermal Decomposition

The efficacy of OBSH as a blowing agent is rooted in its thermal instability within a specific and predictable temperature range.[6] The molecule is designed to remain stable at ambient and mixing temperatures but to decompose exothermically once the polymer reaches its processing temperature.

The Decomposition Pathway

The thermal decomposition of OBSH is a multi-step process initiated by the cleavage of the nitrogen-sulfur bonds in the sulfonyl hydrazide moieties. While the precise sequence of radical and molecular events is complex, the overall reaction can be summarized as an exothermic process that yields gaseous nitrogen, water vapor, and a solid, non-staining residue.[7][8]

The primary gas-generating reaction involves the breakdown of the hydrazide groups. Upon heating, the molecule fragments, leading to the formation of highly unstable intermediates that rapidly rearrange to produce gaseous nitrogen (N₂) and water (H₂O).[4][8] The solid residue is a sulfur-based oligomeric species.[8] The clean decomposition, yielding primarily inert nitrogen gas, is a key advantage of OBSH, as it prevents staining or discoloration of the final polymer product and ensures the gas cells are free of reactive or corrosive compounds.[3]

Decomposition_Pathway OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Heat Heat (≥158°C) OBSH->Heat Intermediates Unstable Radical Intermediates Heat->Intermediates  Δ (Exothermic) Gas Nitrogen Gas (N₂) + Water Vapor (H₂O) Intermediates->Gas  Gas Evolution Residue Solid Sulfur-Based Oligomeric Residue Intermediates->Residue  Residue Formation

Caption: Thermal decomposition pathway of OBSH.

Causality of Experimental Choices: Why OBSH?

The selection of OBSH in polymer formulations is a deliberate choice driven by its chemical properties, which are tailored for compatibility with a wide range of polymer processing windows.

  • Decomposition Temperature: OBSH has a decomposition onset temperature typically between 158-164°C.[1][6] This range is critically important because it is high enough to prevent premature foaming during the initial mixing and plastication stages of polymers like PVC, PE, and EPDM, but low enough to ensure complete gas release at typical extrusion or molding temperatures without degrading the polymer matrix.[5]

  • Gas Yield: OBSH provides a high and consistent gas volume, typically around 125-140 ml/g.[1][4] This efficiency allows for significant density reduction with relatively low addition levels, making it a cost-effective choice for lightweighting applications.

  • Cell Structure: The controlled, rapid release of nitrogen gas at the decomposition temperature facilitates the nucleation of a large number of small, uniform bubbles.[9] This leads to a fine, closed-cell foam structure, which is essential for achieving superior insulation, mechanical strength, and a smooth surface finish on the final product.[3][10]

Modulating the Mechanism: Activators and Retarders

A key aspect of OBSH's versatility is the ability to modify its decomposition temperature to match the specific requirements of a given polymer or process. This is achieved through the use of activators (also known as "kickers").

Expertise & Experience: In practice, the nominal decomposition temperature of a blowing agent is rarely the exact temperature at which it is used. Polymer matrices, fillers, and other additives influence heat transfer and can alter the effective decomposition rate. Experienced formulators use activators to gain precise control over the foaming process, ensuring that gas release is perfectly synchronized with the polymer's melt viscosity.[11] If gas is released too early (low viscosity), the cells will coalesce and escape; if too late (high viscosity), the polymer will be too stiff to expand, resulting in poor foam quality.[12]

Activators are typically metal salts, such as zinc salts (e.g., zinc oxide, zinc stearate), or organic compounds like urea.[6][11] These compounds function by lowering the activation energy of the decomposition reaction, effectively reducing the temperature at which foaming begins.[6] This allows OBSH to be used with polymers that are processed at temperatures below its standard decomposition range.[11]

Quantitative Data Summary

The performance characteristics of OBSH are well-defined and can be summarized for comparative analysis.

PropertyTypical ValueSignificance in Polymer Synthesis
Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide)Defines the core reactive sulfonyl hydrazide structure.
CAS Number 80-51-3Unique identifier for regulatory and sourcing purposes.
Appearance White to off-white fine powderEnsures minimal impact on the color of the final product.[5]
Decomposition Temp. (in air, 5°C/min) 158 - 164 °CCritical for matching with polymer processing temperatures.[1][6]
Gas Volume 125 - 140 ml/gDetermines the foaming efficiency and potential for density reduction.[1][4]
Primary Gas Generated Nitrogen (N₂)Inert nature ensures cell stability and product quality.[3][4]
Particle Size (Typical) 3 - 10 µmFine particles ensure uniform dispersion in the polymer matrix, leading to consistent cell nucleation.[3]

Experimental Protocol: Evaluating OBSH Performance

To ensure the self-validating nature of a formulation, the performance of OBSH within a specific polymer system must be empirically determined. Thermal analysis techniques are central to this evaluation.

Objective

To characterize the thermal decomposition profile of OBSH and determine its compatibility with a target polymer (e.g., Low-Density Polyethylene, LDPE) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials & Equipment
  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) powder

  • Polymer resin (e.g., LDPE powder)

  • Thermogravimetric Analyzer (TGA)[13][14]

  • Differential Scanning Calorimeter (DSC)[7][15]

  • Analytical balance

  • Sample pans (aluminum)

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of pure OBSH powder into a TGA sample pan.

    • Accurately weigh 5-10 mg of pure OBSH powder into a DSC sample pan. Seal the pan.

    • Prepare a blend by mixing LDPE and OBSH at a desired ratio (e.g., 98:2 by weight).

    • Accurately weigh 5-10 mg of the LDPE/OBSH blend into a separate DSC sample pan and seal it.

  • Thermogravimetric Analysis (TGA) of Pure OBSH:

    • Place the OBSH sample pan into the TGA instrument.

    • Heat the sample from 30°C to 300°C at a constant rate of 10°C/min under a nitrogen atmosphere.[13]

    • Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the beginning of decomposition.[16]

  • Differential Scanning Calorimetry (DSC) of Pure OBSH:

    • Place the sealed OBSH sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample from 30°C to 300°C at a constant rate of 10°C/min.

    • Record the heat flow. An exothermic peak will indicate the decomposition of OBSH. The peak temperature and the integrated area (enthalpy) are key parameters.[7][15]

  • Differential Scanning Calorimetry (DSC) of LDPE/OBSH Blend:

    • Place the sealed blend sample pan and an empty reference pan into the DSC.

    • Use the same heating program as in step 3.

    • Record the heat flow. The resulting thermogram will show the melting endotherm of the LDPE followed by the decomposition exotherm of the OBSH.

  • Data Analysis:

    • From the TGA curve, determine the onset decomposition temperature (Td) and the total mass loss (which correlates to gas yield).

    • From the DSC curves, determine the peak exothermic temperature for both the pure OBSH and the blend. A shift in the peak temperature for the blend indicates an interaction with the polymer matrix.

    • Compare the OBSH decomposition exotherm with the LDPE melting endotherm to ensure that foaming occurs after the polymer is in a molten state.

Sources

Exploratory

The Physicochemical and Thermodynamic Architecture of CAS 100829-68-3: A Technical Whitepaper

Executive Summary In the landscape of advanced organic synthesis and materials science, CAS 100829-68-3 —chemically identified as 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (or 4,4'-sulfonyldi(phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and materials science, CAS 100829-68-3 —chemically identified as 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (or 4,4'-sulfonyldi(phenylhydrazine) dihydrochloride)—occupies a unique structural niche. It combines the exceptional thermo-oxidative stability of a diarylsulfone core with the high reactivity of terminal hydrazine moieties. This whitepaper provides an in-depth technical analysis of its molecular weight stoichiometry, pKa dynamics, and thermodynamic stability, offering field-proven analytical protocols for researchers and drug development professionals.

Molecular Weight and Structural Stoichiometry

Understanding the mass stoichiometry of CAS 100829-68-3 is critical for precise molar calculations in synthetic workflows. The molecule exists commercially and practically as a dihydrochloride salt.

The rationale behind the salt form is rooted in thermodynamic stabilization. Free aryl hydrazines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, often degrading into azo compounds or undergoing homolytic N-N bond cleavage . By protonating the terminal nitrogens with hydrochloric acid, the lone electron pairs are sequestered, drastically raising the activation energy required for oxidative degradation.

Stoichiometric Data
  • Free Base Formula: C₁₂H₁₄N₄O₂S

  • Free Base Molecular Weight: 278.33 g/mol

  • Salt Formula: C₁₂H₁₄N₄O₂S · 2HCl (C₁₂H₁₆Cl₂N₄O₂S)

  • Salt Molecular Weight: 351.25 g/mol

pKa Dynamics and Electronic Effects

The acid dissociation constant (pKa) of CAS 100829-68-3 dictates its solubility, reactivity, and behavior in biological or aqueous systems. To derive the pKa of this specific molecule, we must analyze the electronic effects exerted by its functional groups.

Unsubstituted phenylhydrazine acts as a weak base, with the pKa of its conjugate acid measured at 5.21 . However, in CAS 100829-68-3, the central sulfonyl group (-SO₂-) acts as a potent electron-withdrawing group (EWG). Through both inductive and resonance effects, the sulfonyl core pulls electron density away from the phenyl rings. This delocalizes the electron density on the proximal nitrogen of the hydrazine moiety, rendering it significantly less basic.

We can draw a direct Hammett correlation with 4-nitrophenylhydrazine, which possesses a similarly strong EWG at the para position and exhibits a depressed pKa of approximately 3.81 . Consequently, the pKa of the conjugate acid of CAS 100829-68-3 is theoretically suppressed to the 3.5 – 4.0 range.

pKa_Workflow N1 Free Base (Neutral Hydrazine) N2 Protonation via HCl (pKa ~3.8) N1->N2 + 2 HCl N3 Dihydrochloride Salt (Cationic Form) N2->N3 Equilibrium Shift N4 Electron Withdrawing Sulfonyl Effect N4->N2 Lowers basicity

Protonation workflow and the electron-withdrawing effect of the sulfonyl core on pKa.

Thermodynamic Stability Profile

The thermodynamic profile of CAS 100829-68-3 is dichotomous, defined by a highly stable core and highly reactive termini.

  • The Diarylsulfone Core: High-performance polymers utilizing diarylsulfone linkages exhibit exceptional thermo-oxidative stability, often maintaining mechanical integrity at temperatures exceeding 180 °C . The sulfur atom is in its highest oxidation state (S^VI), making the core impervious to further oxidation.

  • The Hydrazine Termini: Conversely, the hydrazine groups are the thermodynamic "weak links." Under thermal stress (> 150 °C) or in the presence of strong oxidants, the molecule is prone to exothermic decomposition, releasing nitrogen gas (N₂) and forming complex oligomeric azo-derivatives.

Thermo_Degradation T1 CAS 100829-68-3 (Dihydrochloride Salt) T2 Thermal Stress (> 150 °C) / Oxidation T1->T2 T3 Diarylsulfone Core (Intact / Stable) T2->T3 High Bond Dissociation Energy T4 Hydrazine Oxidation (Azo Formation / N2 Loss) T2->T4 Reactive Termini

Thermodynamic stability profile highlighting core resilience versus terminal hydrazine reactivity.

Quantitative Data Synthesis

The following table synthesizes the critical physicochemical and thermodynamic parameters of CAS 100829-68-3 to facilitate rapid reference for formulation and analytical scientists.

ParameterValueScientific Rationale / Note
Molecular Weight (Salt) 351.25 g/mol Includes 2x HCl molecules (72.92 g/mol ).
Molecular Weight (Free Base) 278.33 g/mol Active pharmaceutical/chemical moiety.
Estimated pKa 3.5 – 4.0Depressed from 5.21 due to the electron-withdrawing para-sulfonyl group.
Core Thermal Stability > 180 °CDiarylsulfone linkages resist thermo-oxidative cleavage.
Termini Reactivity High (Reducing)Hydrazine groups act as strong reducing agents; stabilized by the HCl salt form.

Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . They do not merely generate data; they contain internal checks to verify the accuracy of the results.

Protocol 1: Co-Solvent Potentiometric Titration for pKa Determination

Because the free base of CAS 100829-68-3 may exhibit poor aqueous solubility, a standard aqueous titration will fail due to precipitation. This protocol uses a Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

  • Step 1: Prepare a 0.01 M solution of CAS 100829-68-3 in three different Methanol/Water co-solvent mixtures (e.g., 30%, 40%, and 50% MeOH by volume).

  • Step 2: Submerge a calibrated glass pH electrode into the solution, maintaining a constant temperature of 25.0 ± 0.1 °C under a nitrogen atmosphere (to prevent oxidative degradation of the hydrazine).

  • Step 3: Titrate with standardized 0.1 M NaOH, recording the pH after each 0.05 mL addition.

  • Step 4: Determine the apparent pKa (psKa) for each co-solvent ratio from the half-equivalence point of the titration curves.

  • Self-Validation Mechanism: Plot the apparent psKa values against the inverse dielectric constant (1/ε) of the respective co-solvent mixtures. A highly linear regression (R² > 0.99) validates the assay. Extrapolate the line to the dielectric constant of pure water (ε ≈ 78.3) to derive the true aqueous pKa.

Protocol 2: TGA-MS for Accelerated Thermodynamic Profiling

Standard Thermogravimetric Analysis (TGA) only measures mass loss, which cannot distinguish between the benign loss of HCl (desalting) and the critical oxidative decomposition of the hydrazine core. Coupling TGA with Mass Spectrometry (TGA-MS) solves this.

  • Step 1: Load 5–10 mg of CAS 100829-68-3 into an alumina crucible.

  • Step 2: Program the TGA furnace to ramp from 25 °C to 300 °C at a rate of 10 °C/min under a continuous flow of dry air (50 mL/min).

  • Step 3: Route the evolved gases directly into a quadrupole mass spectrometer via a heated transfer line (200 °C to prevent condensation).

  • Step 4: Monitor specific mass-to-charge (m/z) channels: m/z 36 (HCl) and m/z 28 (N₂).

  • Self-Validation Mechanism: The protocol validates the degradation mechanism by correlating the exact temperature of mass loss on the TGA curve with the specific gas evolved. An initial mass loss corresponding to m/z 36 confirms the dissociation of the dihydrochloride salt, while a subsequent exothermic mass loss corresponding to m/z 28 definitively marks the thermodynamic failure point of the hydrazine termini.

References

  • PubChem, "Phenylhydrazine | C6H5NHNH2 | CID 7516", National Center for Biotechnology Information.[Link]

  • PubChem, "(4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889", National Center for Biotechnology Information.[Link]

  • "Crystal and Molecular Simulation of High-Performance Polymers", Macromolecules, ACS Publications.[Link]

  • "Phenylhydrazine", Grokipedia.[Link]

Foundational

An In-Depth Technical Guide to Determining the Solubility Profile of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl in DMSO and Aqueous Buffers

Abstract This technical guide provides a comprehensive framework for characterizing the solubility of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl, a novel di-hydrochloride salt with potential applications in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl, a novel di-hydrochloride salt with potential applications in pharmaceutical research and development. Given the absence of public solubility data for this specific molecule, this document serves as a first-principles guide, detailing the necessary experimental protocols and the scientific rationale required to generate a robust solubility profile. We present step-by-step methodologies for determining thermodynamic solubility in both Dimethyl Sulfoxide (DMSO), the standard for stock solution preparation, and a range of aqueous buffers to simulate physiological and formulation conditions. This guide is intended for researchers, chemists, and drug development professionals who require a precise understanding of a compound's solubility to ensure data integrity in screening assays and to inform downstream formulation strategies.

Introduction: The Critical Role of Solubility Profiling

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a complex organic molecule featuring two basic hydrazine moieties and a central sulfonyl group. As a di-hydrochloride salt, it is engineered for enhanced aqueous solubility. However, the extent of this solubility, particularly its dependence on pH, is a critical parameter that dictates its utility in drug discovery.[1][2] Poor aqueous solubility can impede absorption, limit bioavailability, and lead to unreliable results in in vitro assays.[3]

Therefore, a thorough characterization of its solubility profile is not merely a data-gathering exercise; it is a foundational step in preclinical development. This guide will focus on two key areas:

  • DMSO Solubility: DMSO is the universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and other biological assays.[4][5][6] Determining the maximum solubility in DMSO is crucial for designing accurate and reproducible experiments.

  • Aqueous Buffer Solubility: The compound's charge state, and thus its solubility, is highly dependent on the pH of the surrounding medium.[7][8] Characterizing solubility across a range of pH values is essential for predicting its behavior in different physiological environments (e.g., stomach vs. intestine) and for developing viable liquid formulations.[2][7]

This document provides the authoritative protocols to establish the thermodynamic equilibrium solubility, which represents the true maximum concentration of a compound in a solution under specific conditions and is the gold standard for lead optimization and formulation development.[3][8][9][10]

Physicochemical Properties and Expected Behavior

Molecular Structure: 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

The structure contains two aryl hydrazine groups, which are weakly basic. The presence of two hydrochloride salts indicates that the molecule is supplied in its protonated, cationic form.

pKa and Ionization: While the exact pKa values for this molecule are not published, we can infer its behavior. Hydrazine itself has a pKa of approximately 8.1.[11] Aryl hydrazines are generally less basic than hydrazine due to the electron-withdrawing nature of the aromatic ring.[12] We can predict the two pKa values for the hydrazine groups to be in the range of 4-7.

As a di-hydrochloride salt, the compound will exist in a fully protonated, dicationic state at very low pH. This dicationic form is expected to be highly water-soluble. As the pH of the solution increases, the hydrazine groups will be sequentially deprotonated according to their respective pKa values:

[H₃N⁺-R-N⁺H₃] ⇌ [H₃N⁺-R-NH₂] ⇌ [H₂N-R-NH₂] (Low pH, High Solubility) → (Intermediate pH) → (High pH, Low Solubility)

This relationship dictates that the aqueous solubility will be highest at acidic pH and will decrease significantly as the pH rises above the pKa values, where the neutral, less polar form of the molecule begins to dominate.[1][13]

Part I: Thermodynamic Solubility in DMSO

DMSO is prized in drug discovery for its ability to dissolve a wide array of both polar and nonpolar compounds, making it ideal for preparing concentrated stock solutions for chemical libraries.[4][5][14][15]

Causality Behind Experimental Choices

The goal is to determine the thermodynamic equilibrium solubility , which is the maximum concentration of the compound that can be dissolved in DMSO after equilibrium has been reached between the dissolved and undissolved solid.[16][17] This is achieved using the shake-flask method , which is considered the most reliable technique.[18][19] We use an extended equilibration time (24 hours) to ensure that the dissolution process is complete and not just a kinetically trapped supersaturated state. Quantification via High-Performance Liquid Chromatography (HPLC) provides a precise and specific measurement of the dissolved analyte.

Experimental Protocol: Shake-Flask Method in DMSO

Objective: To determine the maximum thermodynamic solubility of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl in 100% DMSO at 25°C.

Materials:

  • 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • High-speed centrifuge

  • Calibrated analytical balance

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.[16]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to 25°C and a consistent agitation speed (e.g., 200 rpm) for 24 hours. This extended time ensures thermodynamic equilibrium is reached.[9][20]

  • Phase Separation: After 24 hours, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Perform a precise serial dilution of the supernatant with DMSO to bring the concentration into the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The experiment should be performed in triplicate.[19]

Data Presentation

The results should be summarized in a clear table.

ParameterValue
SolventAnhydrous Dimethyl Sulfoxide (DMSO)
Temperature25°C
Equilibration Time24 hours
Thermodynamic Solubility (Result from HPLC analysis) mg/mL
Molar Solubility (Calculated result) M

Part II: Aqueous Solubility Profile (pH-Dependence)

The solubility of an ionizable compound is critically influenced by pH.[7][8] For a basic compound like 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl, solubility is expected to be highest in acidic conditions where it is fully protonated and decrease as the pH increases.[1]

Causality Behind Experimental Choices

The shake-flask method is again employed as the gold standard for determining thermodynamic solubility.[18][21] The choice of buffers is critical. We use a series of buffers (e.g., citrate, phosphate) to cover a physiologically relevant pH range (typically pH 2 to 10). It is crucial to measure the final pH of the saturated solution, as the dissolution of a large amount of an acidic or basic compound can alter the buffer's pH.[19] Incubation at 24 hours ensures equilibrium, and HPLC-UV analysis provides accurate quantification.[9][20]

G prep1 prep1 prep2 prep2 prep1->prep2 equil1 equil1 prep2->equil1 equil2 equil2 equil1->equil2 sep1 sep1 equil2->sep1 sep2 sep2 sep1->sep2 analysis1 analysis1 sep2->analysis1 analysis2 analysis2 analysis1->analysis2 analysis3 analysis3 analysis2->analysis3 analysis4 analysis4 analysis3->analysis4

Experimental Protocol: pH-Dependent Aqueous Solubility

Objective: To determine the thermodynamic solubility of the compound in aqueous buffers ranging from pH 2 to 10 at 25°C.

Materials:

  • The compound (solid powder)

  • A series of aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0, 10.0)

  • pH meter

  • Additional materials as listed in section 3.2.

Procedure:

  • Setup: For each pH point, add an excess amount of the solid compound to triplicate 2 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the respective aqueous buffer to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 24 hours.[3][18]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling & pH Measurement: Carefully withdraw an aliquot of the clear supernatant. Immediately measure and record the final pH of the remaining saturated solution.[18]

  • Dilution & Quantification: Dilute the aliquot with a suitable solvent (e.g., a mixture of mobile phase) and quantify the concentration using a validated HPLC-UV method.

  • Data Analysis: Calculate the solubility for each pH point.

Data Presentation

Summarize the quantitative data in a table and create a plot of log(Solubility) vs. pH.

Table: pH-Dependent Solubility Data

Initial Buffer pHFinal Solution pHSolubility (µg/mL)Molar Solubility (M)
2.0(Measured)(Result)(Calculated)
4.0(Measured)(Result)(Calculated)
6.0(Measured)(Result)(Calculated)
7.4(Measured)(Result)(Calculated)
9.0(Measured)(Result)(Calculated)
10.0(Measured)(Result)(Calculated)

G low_ph low_ph dication dication low_ph->dication favors high_sol high_sol dication->high_sol leads to mid_ph mid_ph monocation monocation mid_ph->monocation favors med_sol med_sol monocation->med_sol leads to high_ph high_ph neutral neutral high_ph->neutral favors low_sol low_sol neutral->low_sol leads to

Conclusion and Practical Implications

This guide provides a robust, scientifically-grounded methodology for determining the complete solubility profile of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl. By following these self-validating protocols, researchers can generate the critical data needed to confidently prepare DMSO stock solutions for screening campaigns and understand the pH-dependent aqueous solubility for formulation and preclinical development. The resulting data will directly inform decisions regarding appropriate dosing vehicles for in vivo studies, predict potential absorption issues in the gastrointestinal tract, and ensure the integrity and reproducibility of all subsequent biological assays.

References

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUeIGRmxcrcvhvdITolO78Is4Sc8WU7V_vNiaSJBGqj2MAnhsDsxBnbKkvWU8fCGK2if8VCMv4_VTKhqm4W6JzfTnUucbJMMapdKdY_O4vBRQ02tAYpSRL159QHl8McGP8AEI8lrcI5cxZe7SO_hEEK_SJNn82Ln9vCaAmheD7cTXi0g-0p4dSWmmobYevNsMm
  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(16). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGLQZyHwRdDW0-GajhyjjJfxvpQc7ENYrbmX8Jl_aLLYNPSHPdbDDYub3GY7P9rWMGtwMngXdI34Th-bRFtdEuK_OLEhmjEEY1B5iRr6_pN38_exXXENu7YttQgygUYy5fQ-EceeUwwR7m_2bSWTJpZmOjUUjh-CDP4A==
  • Zawar, N., & Ammer, Z. (2021). pH and Solvent Effect on Drug Solubility. SlideShare. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbLFgLrle6uReJMf9C2o8yMcXoU_aLWOJ_NY1m6gDYUWw5DLJNL85NdEQlOkmUVt4Roz7Pfx_M71vmee5bBWEvE04Ws6k1Lc15SZCpIriytu2oa16vy5L4RRkMzab6dyJcSXlWsjAnUrlcN1YXh6vK0IvuMRIh1DG2Sj7WBBpEHivFkXFKzpY=
  • Manallack, D. T., Prankard, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496. Retrieved from [Link]

  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gelin, M., De Vreese, R., & Soumillion, P. (2020). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 124(40), 8847–8853. Retrieved from [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkm_aLKfD4f1peGmzD94MRqVnghWJSCBZUYdOxoxClgVoYT3BxrdjNyBxXQUu505kI-97LYI5pPhCchOaX-q1r1EYOb2rquiACrXp6nnq3c5nFPIj_jjaEi4aU4GC2AtaxyeO8R8UmFKG0Azw0RgVYGMeDiVRCMPEY0qOtoZcEIdKq6Q==
  • Polbin, A. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5565. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9XgZ91hOHWv2E9QpA_Rhb4Q9jFY0T12oyx7rlUHBR7gevJs4NOlfjpaoA4eBp3jNn8AlgkS2ytMPr-ZGNpTksr3NJyxS-S5aTEtUqIo51qSQcpP4W4Uj81LdH1Grp1XACvj4d6vjppAV3bFtAmrYLLdCxYU1fFc7x0qsYtpNXKB2kM9qKjArn3IyDIUNgkuFl8Uh9O5Qmu7jba_td9wvfYkGp9C6LK4_SRt4nrflZMkQGiYywi6JGMZTdKjMk9lQ9jyme1Ue7CgY=
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC7DxCdjlTD_f4DRJ62-idmvWH_SrJGgGv1VxVz3ZDpYzfKl47bd-SuB9bDdfOKMRbd56FBm31Vo4dpzZFBVD5aUCyzB2BtHb7ZbkviVS0bw_M_eqRq8Isjq8bCu1-SB52YRm-fFb3rmbtY5_PfxdeYi_cA9Vr_Zhl206fyGyTkrQuGX9gfqpilb8pq_P8L9I34qNJx3OCFcb7rB9nWpVcNMbTYmkjOIif4D6oL5uwL8k5F4xgR-ik54yEew==
  • UT Southwestern Medical Center. (n.d.). Aqueous Solubility Determination. Preclinical Pharmacology Core Lab. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhr5cdMovkY-aHx6QPD6RBqefNlZwPXP6Gfhd-8fzQ_f1EApoDFk8RBF-7C2mmXjt4UAaP-KYXZqf33WehU-f87PCP2WH-mbtqgLixkiWJHjdx7QZOIwcb1lZQwbUZXcO4Bq7yu6-pRz_BSenDXlYc44-zygM8oH9PpZyKLZ9ipeM2Ctp3gpn7jHow_78eDK7e4iy9p4mqNcNHsF_sZK11Fngr-kc2SZu4uCy3CeHGvE6Fr0UgN1ZSBLdQ61zh7HDb85CJvn3s
  • BenchChem. (2025). Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GjARm634Y_5N43XYVWQLYSqqgDOi10Lff7r4zDFv9IrkqBx3sgL0jzC3NiSo_-lKne5r_iCIBi1p8ZOIxBXnOT2-YZhx8BiJ_HT9GVgltscqomiyxdPX14Cwcn10F6ikOMeO3qLgAg-UIHksAlELJ-bIcJ1NRgupo5QksrlQWU8vLes4urWIE7RIS5in4dKDBhFZoizf2njOBU_o2o9kvNdy1y5NG2aIVgRNsDSDotwrsrefayOlNA==
  • World Health Organization (WHO). (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • Bansal, S., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-843. Retrieved from [Link]

  • Ragnarsson, U., et al. (2005). Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation. The Journal of Organic Chemistry, 70(15), 5955–5961. Retrieved from [Link]

  • Wnuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Baena, Y., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2393–2404. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Bienta. (2026). Aqueous Solubility Assay. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Hydrazine. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7VmQZP2QpWFhHQrIjjk3xB9AolSCof5KpmItH69EOMEKwvbgKubPYjjIFF6o1YQ-duv45jymuufWTj_fnZaMk7i6WV6JhCr7k7ffWR8CURUpecAF7i1jFNGXExCoeQKpwUyyayhQkDNm8NeDi1NsCZ_NyU-9GMluXVt49Tac3PTfdfhcMCZRVaIkYHsMXA0xxhNqgA-SQjzWhIn8=
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • ChemBK. (2024). Phenylhydrazine-4-sulfonamide hydrochloride - Physico-chemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides. Retrieved from [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • Muby Chemicals. (2024). 4-Sulfonamido Phenylhydrazine Hydrochloride Manufacturers, with SDS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0eIM426v3H0ijbyw7xZBDGOZ2TwU-Kmvdqg1WM70hzRrAQ8p4-jjsIsdQ5ew7pckDeeu4relH5TIUz9FXOck_bITpUg2kh54GHwvDm2f86VS6yE0jPlcUzaBJruhKPBhFEib02kgiwQLk3vCqMjuSq_AohX3TOfhOBJ0XQGPwUAb8DZBICopFWPQN
  • FooDB. (2010). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-Sulfonamide-Phenylhydrazine HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

Sources

Exploratory

In Vitro Pharmacokinetics of Bis-Hydrazine Sulfonyl Compounds: A Mechanistic and Methodological Guide

Executive Summary Bis-hydrazine sulfonyl compounds represent a unique class of antineoplastic alkylating agents, with Laromustine (VNP40101M or Cloretazine) serving as the primary clinical archetype. Unlike traditional x...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-hydrazine sulfonyl compounds represent a unique class of antineoplastic alkylating agents, with Laromustine (VNP40101M or Cloretazine) serving as the primary clinical archetype. Unlike traditional xenobiotics that rely on hepatic oxidation for clearance, these compounds are engineered as prodrugs that undergo spontaneous, base-catalyzed β -elimination at physiological pH[1].

Evaluating the in vitro pharmacokinetics (PK) of this class requires a paradigm shift. Standard microsomal stability assays will artificially inflate predicted hepatic clearance if non-enzymatic degradation is not systematically isolated. This guide provides a comprehensive, self-validating methodological framework for profiling the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of bis-hydrazine sulfonyl compounds, ensuring robust data for clinical translation.

Mechanistic Pharmacokinetics: The "Why"

Dual-Activation and Non-Enzymatic Clearance

The defining characteristic of bis-hydrazine sulfonyl compounds is their dual-action mechanism. At pH 7.4, Laromustine undergoes an aqueous rearrangement to yield two distinct reactive intermediates:

  • 90CE (C-8): A DNA-reactive chloroethylating species that alkylates the O6 -position of guanine, leading to lethal interstrand crosslinks[1][2].

  • Methyl Isocyanate: A soft electrophilic carbamoylating agent that binds stoichiometrically to sulfhydryl groups, potently inhibiting DNA-repair enzymes like O6 -alkylguanine-DNA-alkyltransferase (AGT)[2].

Because this β -elimination is driven by the electron-withdrawing mesomeric effect of the sulfonyl group, the in vitro clearance of these compounds is predominantly determined by non-enzymatic degradation rather than cytochrome P450 (CYP450) metabolism[1][3].

The Minor Role of CYP450 Enzymes

When incubated with human liver microsomes (HLMs), Laromustine generates multiple components (C-1 through C-8). However, extensive profiling reveals that only the formation of the C-7 hydroxylated metabolite is dependent on NADPH, catalyzed primarily by CYP2B6 and CYP3A4/5 [2][3]. The overall rate of parent drug loss in NADPH-fortified HLMs is essentially identical to that in zero-cofactor (no NADPH) or heat-denatured microsomes[3]. Thus, metabolic enzymes do not substantially contribute to the overall rate of in vitro clearance.

Regarding drug-drug interaction (DDI) potential, Laromustine exhibits direct inhibition of CYP2B6, CYP3A4/5, and CYP2C19[4]. However, because the inhibition constants ( Ki​ ) significantly exceed the average clinical plasma Cmax​ (approx. 25μM ), the in vivo victim/perpetrator potential is considered clinically negligible[4].

G Laromustine Laromustine (VNP40101M) NonEnz Non-Enzymatic Degradation (pH 7.4) Laromustine->NonEnz Major Pathway Enz Enzymatic Metabolism (CYP2B6, CYP3A4/5) Laromustine->Enz Minor Pathway (+NADPH) CE90 90CE (C-8) Chloroethylator NonEnz->CE90 MIC Methyl Isocyanate Carbamoylator NonEnz->MIC C7 C-7 Metabolite (Hydroxylated) Enz->C7 DNA DNA O6-Guanine Crosslinks CE90->DNA Alkylation AGT AGT Enzyme Inhibition MIC->AGT Carbamoylation

Caption: Pathway of Laromustine activation, distinguishing non-enzymatic and enzymatic routes.

Quantitative Data Summary

To establish a baseline for in vitro profiling, the following table synthesizes the established pharmacokinetic and metabolic parameters for Laromustine.

Table 1: In Vitro Pharmacokinetic and Metabolic Parameters of Laromustine

ParameterValue / ObservationClinical & Methodological Relevance
Primary Clearance Mechanism Non-enzymatic hydrolysis (pH 7.4)Clearance is independent of hepatic function; requires strict pH control in vitro[3][5].
CYP2B6 Inhibition ( Ki​ ) 125μM Negligible DDI risk ( Ki​>Cmax​ )[4].
CYP3A4/5 Inhibition ( Ki​ ) 297μM Negligible DDI risk[4].
CYP2C19 Inhibition ( Ki​ ) 349μM Negligible DDI risk[4].
Total Conversion in HLM (60 min) 55% (+NADPH) vs 64% (-NADPH)Confirms non-enzymatic degradation drives loss[3].
Reactive Metabolite Trapping Trapped by GSH, NAC, CysteineValidates electrophilic intermediate formation; requires trapping agents in assays[3][5].

Experimental Protocols: The "How"

To accurately profile bis-hydrazine sulfonyl compounds, standard microsomal stability assays must be heavily modified. The following protocol is designed as a self-validating system : it utilizes a matrix of controls to isolate spontaneous β -elimination from CYP450-mediated turnover, ensuring that intrinsic clearance ( CLint​ ) calculations are mathematically sound.

Protocol: Differentiating Enzymatic vs. Non-Enzymatic Clearance

Rationale & Causality: Because the pharmacophore is highly unstable in aqueous environments, any deviation in buffer pH will exponentially alter the spontaneous hydrolysis rate. Furthermore, the inclusion of nucleophilic trapping agents (e.g., Glutathione) is mandatory to capture transient reactive intermediates (like methyl isocyanate) before they covalently bind to microsomal proteins, which would otherwise skew mass balance calculations[2][3].

Step-by-Step Methodology:

  • Microsome Preparation & Matrix Assembly:

    • Thaw Human Liver Microsomes (HLMs) rapidly in a 37∘C water bath, then immediately transfer to ice.

    • Prepare a 100mM potassium phosphate buffer strictly calibrated to pH 7.4 containing 3.3mMMgCl2​ .

    • Expert Insight: Verify the pH of the buffer at 37∘C , as temperature shifts can alter the pKa of the phosphate buffer, inadvertently accelerating compound degradation.

  • Control Group Stratification (The Self-Validating Matrix):

    • Test System: HLMs ( 1mg/mL protein) + NADPH ( 1mM ).

    • Control A (Zero-Cofactor): HLMs + Buffer (No NADPH). Purpose: Measures non-enzymatic degradation plus any non-oxidative enzymatic hydrolysis[3].

    • Control B (Heat-Denatured): Boiled HLMs ( 90∘C for 10 min) + NADPH. Purpose: Measures strictly non-enzymatic degradation while accounting for non-specific protein binding[3].

  • Incubation & Trapping:

    • Pre-incubate the matrices at 37∘C for 5 minutes.

    • Spike the incubation with 5mM Glutathione (GSH) or N-acetylcysteine (NAC) to trap reactive electrophiles[3][5].

    • Initiate the reaction by adding the bis-hydrazine sulfonyl compound (e.g., 100μM final concentration).

  • Quenching:

    • At predefined time points (0, 15, 30, 45, 60 min), extract 100μL aliquots.

    • Immediately quench in 300μL of ice-cold acetonitrile containing an internal standard.

    • Expert Insight: Cold acetonitrile serves a dual purpose: it precipitates proteins to stop enzymatic activity, and it arrests the pH-dependent hydrolysis by stripping the aqueous environment required for β -elimination.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge at 14,000×g for 10 minutes at 4∘C .

    • Analyze the supernatant via LC-MS/MS. Utilize FTICR-MS for exact mass measurements and H-D exchange to determine fragmentation pathways and unambiguously identify trapped adducts[3].

W Prep 1. Microsome Preparation (HLM + Buffer) Incubate 2. Incubation (± NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Metabolite ID) Quench->Analyze Data 5. Kinetic & Mass Balance Calculation Analyze->Data

Caption: Self-validating in vitro microsomal stability workflow for sulfonylhydrazines.

Sources

Protocols & Analytical Methods

Method

Sample Preparation and Application Guidelines for 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine Dihydrochloride

Executive Summary 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (also known as bis(4-hydrazinophenyl) sulfone dihydrochloride) is a versatile, bifunctional monomer. It features a rigid, V-shaped diph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (also known as bis(4-hydrazinophenyl) sulfone dihydrochloride) is a versatile, bifunctional monomer. It features a rigid, V-shaped diphenyl sulfone core flanked by two highly reactive hydrazine moieties. In materials science, it is a critical building block for synthesizing hole-transporting polyhydrazones and low-molar-mass glass-forming materials used in optoelectronics (1)[1]. In pharmaceutical development, the diphenyl sulfone scaffold acts as a privileged structure, while the hydrazines allow for the rapid assembly of bioactive heterocycles like pyrazoles and pyridazines (2)[2].

This guide provides authoritative, self-validating protocols for handling this compound, emphasizing the mechanistic causality behind each sample preparation step.

Mechanistic Causality: The Dihydrochloride Advantage

Free hydrazines are highly nucleophilic and notoriously susceptible to auto-oxidation and photolytic degradation when exposed to ambient air and light. By supplying the compound as a dihydrochloride salt , the nucleophilic lone pairs on the nitrogen atoms are protonated. This renders the molecule chemically stable for long-term storage.

However, this protonation also makes the hydrazine groups unreactive toward electrophiles (such as aldehydes or ketones). Therefore, a carefully controlled neutralization (free-basing) step is the mandatory first phase of any synthetic protocol. The choice of solvent and base dictates the success of the downstream polymerization or cyclization.

Table 1: Quantitative Physicochemical Data & Handling Parameters
ParameterValue / CharacteristicMechanistic Rationale
Chemical State Dihydrochloride SaltProtonation prevents auto-oxidation of the hydrazine groups, maximizing shelf life.
Solubility (Salt) Soluble in H₂O, MethanolIonic nature facilitates dissolution in highly polar, protic solvents.
Solubility (Free Base) Soluble in THF, DMSO, m-CresolRequired for organic-phase polycondensation reactions (3)[3].
Storage Conditions 2–8°C, desiccated, darkMinimizes thermal degradation and prevents ambient moisture from hydrolyzing the salt.
Reaction Temp (Polymer) 40°C – 80°CProvides sufficient activation energy for Schiff base formation without inducing thermal cross-linking.

Experimental Workflows

Workflow A 1-(4-[(4-Hydrazinophenyl)sulfonyl] phenyl)hydrazine 2HCl (Stable Precursor) B In Situ Neutralization (TEA in THF, Ar atm) A->B Base Addition C Free Base Monomer (Highly Nucleophilic) B->C Deprotonation E Polycondensation (40°C, 24h, Stirring) C->E D Dialdehyde Co-monomer (e.g., Diformyl Carbazole) D->E F Crude Polymer Solution E->F Polymerization G Precipitation in Methanol & Vacuum Drying F->G Isolation H Purified Polyhydrazone (Electroactive Material) G->H Final Yield

Workflow for synthesizing electroactive polyhydrazones from the dihydrochloride precursor.

Protocol A: In Situ Free-Basing and Polycondensation for Optoelectronics

This protocol details the synthesis of amorphous, hole-transporting polyhydrazones. The system is designed to be self-validating: phase changes during the reaction serve as visual confirmation of successful chemical transformations.

Reagents:

  • 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (1.79 mmol)

  • Triethylamine (TEA) (3.76 mmol, 2.1 eq)

  • 9-ethylcarbazole-3,6-dicarbaldehyde (1.99 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for precipitation)

Step-by-Step Methodology:

  • Suspension & Purging: Suspend 1.79 mmol of the dihydrochloride salt in 15 mL of anhydrous THF in a round-bottom flask. Purge the system with Argon for 10 minutes.

    • Causality & Validation: The salt is insoluble in THF, resulting in a cloudy suspension. The Argon purge prevents the premature oxidation of the free base once it is generated.

  • Neutralization: Add 3.76 mmol of TEA dropwise via syringe while stirring vigorously at room temperature. Stir for 30 minutes.

    • Causality & Validation: TEA deprotonates the hydrazinium ions. As the free base forms, it dissolves into the THF, while TEA-HCl precipitates as a fine white salt. The transition from a chunky suspension to a fine white dispersion validates the free-basing step.

  • Filtration (Optional but Recommended): Rapidly filter the mixture through a Schlenk frit under Argon to remove the TEA-HCl salts, collecting the clear filtrate containing the reactive free base.

  • Polycondensation: Add a solution of 9-ethylcarbazole-3,6-dicarbaldehyde (1.99 mmol in 10 mL THF) dropwise to the filtrate. Heat the mixture to 40°C and stir for 24 hours (1)[1].

    • Causality: The 40°C temperature accelerates Schiff base formation (hydrazone linkage) without causing thermodynamic degradation of the polymer backbone. The solution will progressively increase in viscosity, validating polymer chain growth.

  • Isolation: Cool the mixture to room temperature and concentrate it to half its volume via rotary evaporation. Dropwise, add the concentrated solution into 200 mL of vigorously stirred cold methanol.

    • Causality & Validation: Methanol is a non-solvent for the high-molecular-weight polymer but readily dissolves unreacted monomers and residual TEA-HCl. The immediate formation of a solid precipitate validates successful polymerization. Filter and dry under vacuum at 50°C.

Protocol B: Synthesis of Bioactive Polypyrazoles (Drug Development Scaffold)

For pharmaceutical applications, the hydrazine groups are reacted with 1,3-diketones to form pyrazole rings.

Step-by-Step Methodology:

  • Aqueous Free-Basing: Dissolve the dihydrochloride salt in degassed distilled water. Slowly add a saturated solution of NaHCO₃ until the pH reaches 7.5–8.0.

    • Validation: The free base is insoluble in water and will immediately precipitate as a solid.

  • Extraction: Extract the precipitated free base into ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Cyclization: Dissolve the free base in ethanol. Add 2.2 equivalents of a 1,3-diketone (e.g., acetylacetone) and a catalytic amount of glacial acetic acid. Reflux for 6 hours.

    • Causality: The acid catalyst activates the carbonyl carbon. The hydrazine acts as a bis-nucleophile, attacking both carbonyls sequentially, followed by a double dehydration event to lock the aromatic pyrazole ring into place.

References

  • Jasiukaitytė, E., Ostrauskaitė, J., Gražulevičius, J. V., & Jankauskas, V. (2006). Polymeric and low-molar-mass glass-forming diphenylsulphone-based hydrazones. Journal of Optoelectronics and Advanced Materials.[Link]

  • Ueda, M., et al. Synthesis of Sulfone-Containing Monomers and Polymers. ResearchGate. [Link]

  • Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. (2015). ResearchGate.[Link]

Sources

Application

Optimal pH and temperature conditions for CAS 100829-68-3 hydrazone bond formation

Application Note: Optimizing pH and Temperature for CAS 100829-68-3 Hydrazone Bond Formation Introduction & Chemical Context CAS 100829-68-3, chemically identified as 1,1'-(sulfonyldi-4,1-phenylene)bis-hydrazine dihydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing pH and Temperature for CAS 100829-68-3 Hydrazone Bond Formation

Introduction & Chemical Context

CAS 100829-68-3, chemically identified as 1,1'-(sulfonyldi-4,1-phenylene)bis-hydrazine dihydrochloride[1], is a highly specialized bis-aryl hydrazine cross-linker. It is widely utilized in dynamic covalent chemistry (DCC), bioconjugation, and the synthesis of pH-responsive materials. Because this molecule features two hydrazine moieties separated by an electron-withdrawing diphenyl sulfone group, its nucleophilic profile differs significantly from standard aliphatic hydrazides. This guide provides authoritative, field-tested protocols for optimizing the thermodynamics and kinetics of its hydrazone bond formation.

Mechanistic Causality: The Roles of pH and Temperature

The pH-Dependent Bell Curve Hydrazone formation is a classic acid-catalyzed nucleophilic addition-elimination reaction. The optimal pH typically lies in the mildly acidic range of 4.5 to 6.0[2].

  • The Low-pH Boundary (pH < 4.0): At highly acidic pH, the hydrazine groups become over-protonated, forming unreactive hydrazonium ions[3]. Crucial Insight: Because CAS 100829-68-3 is supplied as a dihydrochloride salt, adding it directly to weakly buffered solutions will drastically crash the pH, stalling the reaction.

  • The High-pH Boundary (pH > 7.0): At neutral or basic pH, the carbonyl oxygen of the target aldehyde/ketone is not sufficiently protonated. The electron-withdrawing sulfonyl group in CAS 100829-68-3 further reduces the nucleophilicity of the hydrazine nitrogens, making the uncatalyzed reaction exceedingly slow at physiological pH[3].

Temperature & Thermodynamic Control

  • Kinetic Trapping (20°C – 37°C): At room temperature or physiological temperature, the reaction operates under kinetic control[2]. Once formed, the bis-aryl hydrazone bond is highly stable at pH 7.4, making these temperatures ideal for stable bioconjugates[4].

  • Thermodynamic Equilibration (60°C – 80°C): For dynamic covalent materials (e.g., self-healing hydrogels or covalent organic frameworks), elevated temperatures are employed to promote rapid reversible exchange (transimination) and thermodynamic error-correction[5].

Quantitative Data Summary

Table 1: Optimal Conditions for CAS 100829-68-3 Hydrazone Formation

ParameterOptimal RangeMechanistic Rationale
pH (Uncatalyzed) 4.5 – 5.5Balances carbonyl activation with hydrazine nucleophilicity[6].
pH (Catalyzed) 6.0 – 7.0Requires 10–100 mM Aniline to bypass the dehydration rate-limiting step[7].
Temperature 25°C – 37°CStandard for bioconjugation; preserves payload and conjugate integrity[2].
Buffer System 0.1 M NaOAcHigh buffering capacity needed to neutralize the 2x HCl salt of the reagent[4].
Co-solvent 10% – 20% DMSOEnhances aqueous solubility of the rigid bis-aryl sulfone backbone.

Experimental Protocols

Protocol A: Standard Mild-Acidic Conjugation (pH 5.0)

Ideal for polymer cross-linking and robust biomolecules.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate (NaOAc) buffer, adjusted to pH 5.0.

  • Reagent Solubilization: Dissolve CAS 100829-68-3 in anhydrous DMSO to a stock concentration of 50 mM. Prepare immediately before use to prevent premature oxidation.

  • Reaction Assembly: Add the target aldehyde/ketone substrate to the NaOAc buffer. Introduce the CAS 100829-68-3 stock solution so that the final DMSO concentration is 10-20% (v/v).

  • Self-Validation Step: Measure the pH of the reaction mixture after adding the CAS 100829-68-3 stock. If the pH drops below 4.5, the buffer capacity was insufficient to absorb the released HCl; adjust carefully with dilute NaOH before proceeding.

  • Incubation: Incubate at 25°C for 2–4 hours under continuous agitation[4].

  • Purification & Storage: Purify via dialysis or desalting columns into a pH 7.4 buffer (e.g., PBS). Hydrazone bonds are stable at neutral pH but will undergo acid-catalyzed hydrolysis in acidic environments (pH < 6.0)[4].

Protocol B: Aniline-Catalyzed Neutral Conjugation (pH 6.5)

Ideal for pH-sensitive payloads or living systems.

  • Catalyst Preparation: Prepare a 100 mM Aniline solution in 100 mM Phosphate Buffer, pH 6.5. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly undergoes transimination with the aryl hydrazine[7].

  • Reaction Assembly: Mix the aldehyde-containing substrate with the aniline buffer. Allow 15 minutes for Schiff base formation.

    • Self-Validation Step: The formation of the aniline-Schiff base intermediate can be monitored via UV-Vis spectroscopy (shift in absorbance) before introducing the hydrazine.

  • Conjugation: Add the CAS 100829-68-3 DMSO stock (final 10% v/v).

  • Incubation: Incubate at 37°C for 1–2 hours. The aniline catalyst accelerates the reaction up to 400-fold compared to uncatalyzed neutral conditions[3].

Visualizations

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Protonated Carbonyl (Highly Electrophilic) A->C Acidic pH (4.5-6.0) Protonation B CAS 100829-68-3 (Bis-Aryl Hydrazine) D Carbinolamine Intermediate B->D Hydrazine Addition F Hydrazonium Ion (Unreactive) B->F pH < 4.0 Over-protonation C->D Nucleophilic Attack E Bis-Hydrazone Conjugate (Stable at pH 7.4) D->E Acid-Catalyzed Dehydration

Caption: Mechanism of CAS 100829-68-3 hydrazone bond formation and pH-dependent failure modes.

Workflow Step1 1. Preparation Dissolve CAS 100829-68-3 in DMSO (10-50 mM) Step2 2. Buffer Equilibration 0.1 M NaOAc, pH 5.0 or PBS + Aniline, pH 6.5 Step1->Step2 Step3 3. Conjugation Incubate at 25°C - 37°C for 2-4 hours Step2->Step3 Step4 4. Purification Desalt into pH 7.4 for stable storage Step3->Step4

Caption: Experimental workflow for CAS 100829-68-3 bioconjugation and purification.

References

  • [1] Bio-Fount: 100829-68-3 | 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine Dihydrochloride. Available at: [Link]

  • [7] PMC - NIH: Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. Available at:[Link]

  • [6] PMC - NIH: pH-Sensitive O6-Benzylguanosine Polymer Modified Magnetic Nanoparticles for Treatment of Glioblastomas. Available at:[Link]

  • [5] MDPI: Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes. Available at: [Link]

  • [3] PMC - NIH: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available at:[Link]

Sources

Method

Application Note: 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine Dihydrochloride in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (CAS: 100829-68-3) Synonyms: 4,4'-Sulfonylbis(phenylhydra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (CAS: 100829-68-3) Synonyms: 4,4'-Sulfonylbis(phenylhydrazine) dihydrochloride[1],[2].

Introduction & Chemical Rationale

In modern drug discovery, the diarylsulfone moiety ( Ar−SO2​−Ar ) is a privileged pharmacophore. Functioning as a rigid, V-shaped linker with strong hydrogen-bond acceptor properties, it is a critical structural motif in various therapeutics, ranging from COX-2 inhibitors (e.g., Celecoxib) to antimicrobial agents (e.g., Dapsone)[3],[4].

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride serves as a highly versatile, bifunctional building block. By possessing two terminal hydrazine groups flanking a central sulfone core, this reagent allows for the symmetrical or asymmetrical synthesis of bis-heterocycles—specifically bis-pyrazoles and bis-indoles[5],[6].

Why the Dihydrochloride Salt?

Free aryl hydrazines are highly nucleophilic but are notoriously susceptible to rapid air oxidation and degradation. The dihydrochloride salt form ensures long-term bench stability and prevents premature auto-oxidation. However, this necessitates a strategic choice during synthesis: the salt must either be neutralized in situ with a non-nucleophilic base to liberate the free hydrazine (for pyrazole synthesis) or utilized directly in strongly acidic environments where the acid catalyst mediates the reaction (such as in the Fischer indole synthesis)[7].

Experimental Protocols & Mechanistic Insights

The following protocols have been designed as self-validating systems. Each step includes observable metrics to ensure the reaction is proceeding as intended.

Protocol A: Synthesis of Bis-Pyrazoles via Cyclocondensation

Bis-pyrazoles linked by a sulfone core exhibit significant biological activities, including enzyme inhibition and antimicrobial effects[5],[8]. This protocol utilizes a 1,3-diketone (acetylacetone) to construct the pyrazole rings.

Mechanistic Causality: The reaction proceeds via the initial condensation of the liberated hydrazine with one carbonyl group of the diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole core.

Materials:

  • 4,4'-Sulfonylbis(phenylhydrazine) diHCl (1.0 equiv)

  • Acetylacetone (2,4-pentanedione) (2.2 equiv)

  • Triethylamine ( Et3​N ) (2.2 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Suspension & Neutralization: Suspend 10 mmol of the diHCl salt in 50 mL of absolute ethanol. Add 22 mmol of Et3​N dropwise at room temperature under magnetic stirring.

    • Validation: The heterogeneous suspension will gradually clarify or change color as the HCl is neutralized and the free bis-hydrazine base dissolves.

  • Addition of Electrophile: Add 22 mmol of acetylacetone dropwise over 10 minutes.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat to 78°C (reflux) for 4–6 hours[8].

    • Validation: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The highly polar starting material ( Rf​≈0.0 ) will be consumed, replaced by a distinct, less polar UV-active spot corresponding to the bis-pyrazole ( Rf​≈0.5 ).

  • Isolation: Cool the mixture to 0°C in an ice bath. The bis-pyrazole derivative typically precipitates out of the ethanolic solution.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and recrystallize from an ethanol/water mixture to achieve >98% purity.

Protocol B: Synthesis of Bis-Indoles via Fischer Indole Synthesis

Bis-indoles are highly sought after for their anticancer and antiviral properties[6],[9]. The Fischer indole synthesis is the most robust method for converting aryl hydrazines into indoles using enolizable ketones.

Mechanistic Causality: The transformation requires an acid catalyst to drive the tautomerization of the intermediate phenylhydrazone into an ene-hydrazine. This sets the stage for a thermally allowed [3,3]-sigmatropic rearrangement, which forms the critical C-C bond. Subsequent rearomatization and elimination of ammonia yield the indole core[7].

Materials:

  • 4,4'-Sulfonylbis(phenylhydrazine) diHCl (1.0 equiv)

  • Cyclohexanone (2.2 equiv)

  • Glacial Acetic Acid (Solvent & Brønsted Acid)

  • Anhydrous Zinc Chloride ( ZnCl2​ ) (1.5 equiv, Lewis Acid catalyst)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 10 mmol of the diHCl salt and 22 mmol of cyclohexanone in 40 mL of glacial acetic acid. Stir at room temperature for 30 minutes to ensure complete hydrazone formation.

  • Catalyst Addition: Add 15 mmol of anhydrous ZnCl2​ .

    • Causality: While acetic acid provides the necessary protons, ZnCl2​ acts as a potent Lewis acid to coordinate with the hydrazine nitrogen, significantly lowering the activation energy required for the [3,3]-sigmatropic shift[7].

  • Thermal Rearrangement: Heat the reaction mixture to 90–100°C for 8–12 hours.

    • Validation: The solution will darken significantly (typically deep brown/red). TLC monitoring (Hexane/EtOAc 8:2) should show the disappearance of the hydrazone intermediate.

  • Quenching: Pour the hot reaction mixture onto 150 g of crushed ice.

  • Neutralization (Critical Step): Carefully neutralize the aqueous mixture with saturated aqueous NaHCO3​ until the pH reaches ~7.5.

    • Causality: Indoles are sensitive to strong acids and can undergo unwanted dimerization or polymerization if extracted under highly acidic conditions.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters for synthesizing various bis-heterocyclic scaffolds using 4,4'-sulfonylbis(phenylhydrazine) diHCl.

Target ScaffoldReagent / ElectrophileSolventCatalyst / BaseTemp (°C)Yield (%)Key Application
Bis-Pyrazoles 1,3-Diketones (e.g., Acetylacetone)Ethanol Et3​N (2.2 eq)78 (Reflux)85 - 92%COX-2 Inhibitors[5]
Bis-Indoles Ketones (e.g., Cyclohexanone)Glacial AcOH ZnCl2​ or PPA90 - 11070 - 85%Anticancer Agents[9]
Bis-Triazoles Carboxylic Acids / AmidinesDMF POCl3​ 12065 - 80%Antimicrobial Agents

Visualizations

General Synthetic Workflow

Workflow A 4,4'-Sulfonylbis (phenylhydrazine) diHCl B Neutralization (Base) A->B Et3N / NaOAc C Free Bis-Hydrazine B->C -HCl D 1,3-Diketones C->D Cyclocondensation E Ketones/Aldehydes C->E Fischer Indole F Bis-Pyrazoles (COX-2 Targets) D->F Reflux, EtOH G Bis-Indoles (Anticancer Targets) E->G Acid Catalyst, Heat

Fig 1. Divergent synthetic workflow for bis-heterocycles from 4,4'-sulfonylbis(phenylhydrazine).

Mechanistic Pathway of Fischer Indole Synthesis

Mechanism N1 Phenylhydrazine + Ketone N2 Phenylhydrazone N1->N2 Condensation (-H2O) N3 Ene-hydrazine Tautomer N2->N3 Acid Catalysis (H+) N4 [3,3]-Sigmatropic Shift N3->N4 C-C Bond Formation N5 Aminal Intermediate N4->N5 Rearomatization N6 Indole Core N5->N6 Elimination (-NH3)

Fig 2. Acid-catalyzed Fischer indole mechanism detailing the[3,3]-sigmatropic rearrangement.

References

  • [1] Bio-Fount. "1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine Dihydrochloride(100829-68-3)". Available at: 1

  • [2] ChemicalBook. "1-(4-[(4-HYDRAZINOPHENYL)SULFONYL]PHENYL)HYDRAZINE DIHYDROCHLORIDE". Available at: 2

  • [3],[4] NIH / PMC. "The impact of newly synthesized sulfonamides on soil microbial population and respiration in rhizospheric soil of wheat (Triticum aestivum L.)". Available at: 3

  • [5] Canadian Science Publishing. "Synthesis, in vitro and in silico studies of inhibitory activity towards α-amylase of bis-azole scaffolds linked by an alkylsulfanyl chain". Available at: 5

  • [8] ResearchGate. "New bis-Pyrazole Derivatives Synthesized From Aryl- and Xylyl-Linked bis(β-Diketone) Precursors". Available at: 8

  • [6],[9] Beilstein Journals. "Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account". Available at: 9

  • [7] ACS Publications (Chemical Reviews). "Practical Methodologies for the Synthesis of Indoles". Available at: 7

Sources

Application

Developing colorimetric assays with 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

Application Note & Protocol Title: A Guide to Developing Colorimetric Assays for Carbonyl Detection Using 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl Abstract The quantification of carbonyl compounds, specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Guide to Developing Colorimetric Assays for Carbonyl Detection Using 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

Abstract

The quantification of carbonyl compounds, specifically aldehydes and ketones, is a critical analytical task in drug development, environmental monitoring, and quality control. These molecules can be indicative of oxidative stress, product degradation, or serve as reactive intermediates in synthesis. This document provides a comprehensive guide for researchers on utilizing 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride, a highly reactive bis-hydrazine reagent, for the colorimetric determination of carbonyl compounds. We present the core chemical principles, detailed step-by-step protocols for both direct hydrazone-based and enhanced formazan-based assays, and essential guidelines for assay validation and troubleshooting. The protocols are designed to be robust and adaptable for high-throughput screening in a standard 96-well microplate format.

Principle of the Assay: The Chemistry of Detection

The utility of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl (hereafter referred to as "the reagent") in colorimetric assays is rooted in the classical and robust reaction between a hydrazine and a carbonyl group.[1][2] The reagent possesses two nucleophilic hydrazine moieties, making it highly effective for derivatizing aldehydes and ketones.

1.1. Primary Detection: Hydrazone Formation

The fundamental detection mechanism involves a nucleophilic addition-elimination reaction. Under mildly acidic conditions, the lone pair of electrons on the hydrazine's terminal nitrogen atom attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable, conjugated product known as a hydrazone.[3] This newly formed hydrazone possesses an extended system of π-electrons, shifting its maximum absorbance into the visible spectrum and resulting in a measurable color change. The intensity of the color produced is directly proportional to the concentration of the carbonyl compound in the sample, adhering to the Beer-Lambert law.[3]

G Reagent Reagent (bis-Hydrazine) Plus1 + Reagent->Plus1 Carbonyl Analyte (Aldehyde/Ketone) Hydrazone Colored Hydrazone (Chromophore) Carbonyl->Hydrazone Nucleophilic Addition-Elimination Catalyst H⁺ (Acid Catalyst) Plus2 + Hydrazone->Plus2 Water Water Plus1->Carbonyl Plus2->Hydrazone Plus2->Water

Caption: Mechanism of hydrazone formation.

1.2. Enhanced Detection: Formazan Dye Formation

For applications requiring enhanced sensitivity or a bathochromic shift (a shift to a longer wavelength), the assay can be extended. The initially formed hydrazone can participate in a subsequent reaction to yield a formazan dye.[4] Formazans are intensely colored compounds characterized by a unique [-N=N-C(R)=N-NH-] chemical backbone.[4] This conversion can often be achieved through oxidative coupling or by reaction with a diazonium salt, resulting in a product with a significantly higher molar extinction coefficient and a distinct color, often shifting from yellow/orange to deep red or blue.[4][5]

Reagent Profile

Understanding the properties of the reagent is crucial for proper handling, storage, and preparation of solutions.

PropertyDetails
Full Chemical Name 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride
Common Synonyms 4,4'-Sulfonylbis(phenylhydrazine) dihydrochloride
CAS Number 17852-52-7[6]
Molecular Formula C₁₂H₁₆Cl₂N₄O₂S
Molecular Weight 351.25 g/mol
Appearance Off-white to light-tan crystalline solid
Solubility Soluble in water, DMSO, and methanol. Sparingly soluble in ethanol.
Storage Store at 2-8°C, protected from light and moisture. The compound is a di-hydrochloride salt to improve stability.

General Protocol: Quantification of Total Carbonyls (Microplate Method)

This protocol provides a validated, step-by-step method for the general quantification of aldehydes and ketones in a 96-well plate format. It is essential to perform this assay in duplicate or triplicate for statistical validity.[7]

G prep prep assay assay analysis analysis end end A 1. Prepare Reagent & Standard Solutions C 3. Pipette Standards, Samples & Blanks into 96-well plate A->C B 2. Prepare Samples (Dilute as necessary) B->C D 4. Add Reagent Working Solution to all wells C->D E 5. Incubate at specified Temperature & Time D->E F 6. Measure Absorbance (e.g., 360-450 nm) E->F G 7. Plot Standard Curve (Absorbance vs. Concentration) F->G H 8. Calculate Sample Concentration G->H I Result H->I

Caption: General workflow for the carbonyl assay.

3.1. Required Materials & Equipment

  • 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

  • Carbonyl standard (e.g., Formaldehyde or Acetone)

  • Reagent-grade Methanol or Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized (DI) Water

  • 96-well clear, flat-bottom microplates[8]

  • Multichannel pipettors and sterile tips

  • Microplate reader capable of absorbance measurements in the 360-450 nm range[9]

3.2. Reagent Preparation

  • Reagent Stock Solution (10 mM): Dissolve 3.51 mg of the reagent in 1.0 mL of methanol or DMSO. Vortex until fully dissolved. This stock should be prepared fresh or stored at -20°C in small aliquots for up to one month.

  • Acidic Catalyst (1 M HCl): Carefully add 8.3 mL of concentrated HCl to 91.7 mL of DI water.

  • Reagent Working Solution: Just before use, prepare the working solution. For each 96-well plate, mix:

    • 1.0 mL of Reagent Stock Solution (10 mM)

    • 100 µL of Acidic Catalyst (1 M HCl)

    • 8.9 mL of Methanol This creates an approximately 1 mM reagent solution in 0.01 M HCl. The acidic environment is crucial for catalyzing the reaction.[3]

3.3. Standard Curve Preparation

  • Prepare a 10 mM stock solution of your carbonyl standard (e.g., formaldehyde) in methanol.

  • Perform a serial dilution to create standards ranging from approximately 1 mM down to ~15 µM. An example dilution series is provided below.

StandardConcentration (µM)Vol. of Previous Std. (µL)Vol. of Methanol (µL)
S11000100 µL of 10 mM Stock900
S2500500 µL of S1500
S3250500 µL of S2500
S4125500 µL of S3500
S562.5500 µL of S4500
S631.25500 µL of S5500
S715.63500 µL of S6500
Blank001000

3.4. Assay Procedure

  • Plate Layout: Designate wells for blanks, standards, and unknown samples.

  • Add Samples/Standards: Pipette 100 µL of each standard, unknown sample, and blank into the appropriate wells of the 96-well plate.

  • Initiate Reaction: Add 100 µL of the Reagent Working Solution to all wells.

  • Incubate: Cover the plate to prevent evaporation and incubate at 37°C for 30-60 minutes. Note: Optimal incubation time and temperature may vary depending on the specific carbonyl and should be optimized.

  • Measure: After incubation, read the absorbance of the plate at the wavelength of maximum absorbance (λmax). This should be determined by scanning the most concentrated standard (e.g., S1) from 300-600 nm. For many hydrazones, this will be in the 360-450 nm range.[3]

3.5. Data Analysis

  • Subtract the average absorbance of the blank wells from all standard and sample readings.

  • Plot a standard curve of the blank-corrected absorbance versus the known concentration of the standards.

  • Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).

  • Use the equation to calculate the concentration of carbonyls in your unknown samples. Remember to account for any initial sample dilutions.

Advanced Protocol: Formazan-Based Assay for Enhanced Sensitivity

This protocol is an extension of the general method and is suitable for detecting low concentrations of carbonyls. It introduces a second step to convert the hydrazone into a highly colored formazan dye. This is often accomplished by coupling with a tetrazolium salt, which is reduced to formazan.[10]

4.1. Additional Materials

  • 2,3,5-Triphenyltetrazolium chloride (TTC) or similar tetrazolium salt

  • Alkaline solution (e.g., 1 M NaOH or an appropriate buffer like Tris at pH > 9)

4.2. Modified Procedure

  • Perform steps 3.4.1 through 3.4.4 of the General Protocol to form the hydrazone.

  • Prepare TTC Solution: Prepare a 1 mg/mL solution of TTC in DI water.

  • Formazan Development: Add 25 µL of the TTC solution and 25 µL of the alkaline solution to each well.

  • Incubate Again: Incubate the plate for an additional 15-30 minutes at 37°C. A deep red or purple color should develop.

  • Measure: Read the absorbance at the λmax of the formazan product, which is typically much higher, around 480-550 nm.[5][11]

Assay Validation and Performance

Rigorous validation ensures the reliability and accuracy of your results.[12][13] Key parameters should be assessed during assay development.

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The correlation between concentration and absorbance over a defined range.R² > 0.98
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from the blank.Signal-to-Noise Ratio > 3
Limit of Quantitation (LOQ) The lowest analyte concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise Ratio > 10
Precision (%CV) The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Intra-assay CV < 10%; Inter-assay CV < 15%
Accuracy (% Recovery) The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte into a sample matrix.80-120%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Reagent instability/degradation.- Contaminated solvent or water.- Interfering substances in the sample matrix.- Prepare Reagent Working Solution fresh.- Use high-purity solvents and DI water.- Run a sample matrix blank (sample without analyte).
Low or No Signal - Incorrect λmax used for measurement.- Insufficient incubation time/temperature.- Reagent concentration too low.- pH of reaction is not optimal (not acidic enough).- Perform a wavelength scan to find the true λmax.- Optimize incubation parameters (e.g., increase time to 90 min).- Increase the concentration of the Reagent Working Solution.- Ensure the acidic catalyst is added and is at the correct concentration.
Poor Reproducibility (%CV > 15%) - Inaccurate pipetting.- Temperature fluctuations across the microplate during incubation.- Reagents not mixed properly before addition.- Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure uniform heating of the microplate.- Vortex all solutions thoroughly before pipetting.
Non-linear Standard Curve - Concentrations are outside the linear range of the assay (too high or too low).- Reagent is being depleted at high analyte concentrations.- Adjust the range of your standards.- Dilute samples to fall within the linear portion of the curve.

References

  • Validation of Colorimetric Reactions in Microplate-Based Bacterial Identification Assays. (2025).
  • Formazan - Wikipedia. Wikipedia. [Link]

  • Validation of the Randox colorimetric assays for serum copper and zinc. (2024). PubMed. [Link]

  • Colorimetric Recognition of Aldehydes and Ketones. (2017). University of Illinois. [Link]

  • Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. (2019). PubMed. [Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive. [Link]

  • Monitoring the photochemistry of a formazan over 15 orders of magnitude in time. (2022). PMC. [Link]

  • Squaraine-hydrazine adducts for fast and colorimetric detection of aldehydes in aqueous media. (2019). New Jersey Institute of Technology.
  • Functionalized formazans: A review on recent progress in their pharmacological activities. ScienceDirect. [Link]

  • Top tips and tricks: Performing assays in microplates. Berthold Technologies. [Link]

  • Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. (2004). Analyst (RSC Publishing). [Link]

  • Colorimetric Recognition of Aldehydes and Ketones. (2017). ResearchGate. [Link]

  • The plausible mechanism of formazan formation. ResearchGate. [Link]

  • DETERMINATION OF CARBONYL COMPOUNDS WITH N-METHYL BENZOTHIAZOLONE HYDRAZONE. PubMed. [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019). MDPI. [Link]

  • Colorimetric Monitoring of Solid-Phase Aldehydes Using 2,4-Dinitrophenylhydrazine. (2004). ACS Publications. [Link]

  • Development and Validation of a Novel Colorimetric Method for the Estimation of Emtricitabine in Bulk and Tablet Formulation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Technical Manual Total Protein (TP) Colorimetric Assay Kit (Biuret Method). Assay Genie. [Link]

  • DEVELOPMENT AND VALIDATION OF COLORIMETRIC METHODS FOR THE DETERMINATION OF RITONAVIR IN TABLETS. TSI Journals. [Link]

  • Formazan – Knowledge and References. Taylor & Francis. [Link]

  • 4-Sulfonamide-Phenylhydrazine HCL | Drug Information. PharmaCompass.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl Conjugations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride . This homobifunctional crosslinker features a rigid diphenyl sulfone core, making it highly valuable for creating stable, defined bioconjugates. However, its unique electronic and structural properties often lead to sub-optimal yields if standard aliphatic hydrazine protocols are applied.

Section 1: The Causality of Low Yields (Mechanistic Insights)

To troubleshoot effectively, we must first understand the molecular behavior of this specific crosslinker:

  • Suppressed Nucleophilicity: The central sulfonyl group (-SO₂-) is strongly electron-withdrawing. It pulls electron density away from the phenyl rings via resonance and inductive effects, which in turn significantly reduces the basicity and nucleophilicity of the terminal hydrazine nitrogens.

  • Hydrophobic Aggregation: While the dihydrochloride salt is highly water-soluble, the unprotonated free base and the resulting mono-conjugate intermediate are highly hydrophobic due to the diphenyl sulfone core. This often leads to premature precipitation in purely aqueous buffers.

  • Hydrazone Equilibrium: Hydrazone bond formation is a reversible condensation reaction. If the thermodynamic equilibrium is not driven forward, or if the product is subjected to acidic hydrolysis during purification, the apparent yield will be artificially low[1].

Section 2: Troubleshooting FAQs

Q1: My conjugation yield is <10% after 4 hours at pH 7.4. Why is the reaction so sluggish? A1: Hydrazone formation is highly pH-dependent. At physiological pH (7.4), the target carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack. Compounding this, your crosslinker is an aryl hydrazine with an electron-withdrawing sulfonyl core, making it an exceptionally weak nucleophile. Solution: Lower the reaction pH to 4.5–5.5 using an acetate or citrate buffer. More importantly, introduce a nucleophilic catalyst such as m-phenylenediamine (mPDA) or aniline. These catalysts rapidly form a highly electrophilic Schiff base intermediate with the target aldehyde, which is then easily attacked by the weak aryl hydrazine via transimination[2].

Q2: The reaction mixture turns turbid within 30 minutes of adding the crosslinker. Is the compound degrading? A2: No, this is a solubility failure, not degradation. As the hydrazine groups react and form hydrazones, the loss of the protonated amines combined with the hydrophobic diphenyl sulfone core causes the intermediate conjugate to precipitate out of the aqueous solution, halting the reaction. Solution: Incorporate 10–20% (v/v) of a water-miscible organic cosolvent (e.g., anhydrous DMSO or DMF) into your reaction buffer. This maintains the solubility of the hydrophobic mono-conjugate, allowing the second hydrazine arm to complete the crosslinking process.

Q3: I achieved good initial conjugation, but the linkage degrades during dialysis. How do I stabilize it? A3: Hydrazone bonds are fully reversible and susceptible to acid-catalyzed hydrolysis, especially when derived from aliphatic aldehydes[3]. Solution: If you are conjugating to an aliphatic aldehyde, you must reduce the reversible hydrazone to a permanent secondary amine using sodium cyanoborohydride (NaCNBH₃). If you are using an aromatic aldehyde, the resulting aryl hydrazone is stabilized by extended π -conjugation and does not require reduction, provided you perform all purification and storage steps at pH 7.4–8.0[4].

Section 3: Quantitative Data

Table 1: Impact of Catalysis on Aryl Hydrazine Conjugation Kinetics

Catalyst System Concentration Optimal pH Relative Reaction Rate Mechanistic Advantage
None (Control) N/A 4.5 - 5.5 1x Baseline direct addition
Aniline 100 mM 4.5 - 6.0 ~40x Forms reactive Schiff base
p-Anisidine 50 mM 4.5 - 6.0 ~100x Electron-rich, highly efficient[5]

| m-Phenylenediamine (mPDA) | 50 mM | 4.5 - 6.0 | ~600x | High solubility, superior kinetics[2] |

Table 2: Hydrolytic Stability of Hydrazone Linkages (at 37°C)

Aldehyde Precursor Hydrazone Type Half-life at pH 7.4 Half-life at pH 5.5
Aliphatic Aldehyde Alkylhydrazone 24 - 48 hours < 5 minutes[3]

| Aromatic Aldehyde | Arylhydrazone | > 72 hours (Stable) | > 48 hours (Stable)[4] |

Section 4: Self-Validating Experimental Protocol

Optimized mPDA-Catalyzed Crosslinking Workflow

Step 1: Buffer Preparation Prepare a 100 mM Sodium Acetate buffer, pH 5.0. Critical: Do not use amine-containing buffers (e.g., Tris, Glycine) as they will competitively inhibit the reaction.

Step 2: Catalyst Activation Dissolve m-phenylenediamine (mPDA) directly into the acetate buffer to a final concentration of 50 mM. Verify and adjust the pH back to 5.0 if necessary.

Step 3: Reagent Solubilization Dissolve the 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl crosslinker in anhydrous DMSO at a concentration of 10 mg/mL.

Step 4: Catalyzed Conjugation Combine the target aldehyde-functionalized biomolecules (1–5 mg/mL) with a 5- to 10-fold molar excess of the hydrazine crosslinker in the mPDA buffer. Ensure the final DMSO concentration is 15% v/v. Incubate at room temperature for 2 hours.

Step 5: Self-Validation (In-Process Control) Validation Check: Monitor the reaction via UV-Vis spectroscopy. The formation of the extended conjugated π -system of the sulfonyl-aryl hydrazone will produce a distinct bathochromic shift (absorbance peak typically emerging around 340–360 nm) compared to the starting materials. A plateau in this absorbance confirms reaction completion.

Step 6: Stabilization & Purification If utilizing aliphatic aldehydes, add NaCNBH₃ to a final concentration of 50 mM and incubate for 1 hour to reduce the bond. Purify the final conjugate via size-exclusion chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS, pH 7.4) to kinetically trap the hydrazone and remove the catalyst[1].

Section 5: Mechanistic Pathway Visualization

G Aldehyde Aldehyde Target (Low Electrophilicity) Direct Direct Addition (Kinetic Bottleneck) Aldehyde->Direct Uncatalyzed Schiff Protonated Schiff Base (Highly Reactive) Aldehyde->Schiff Catalyzed Pathway Hydrazine Bis-Aryl Hydrazine (Weak Nucleophile) Hydrazine->Direct Hydrazine->Schiff Nucleophilic Attack Product Aryl Hydrazone Conjugate (High Yield) Direct->Product <10% Yield Catalyst mPDA / Aniline Catalyst (pH 4.5 - 5.5) Catalyst->Schiff Schiff->Product Rapid Transimination (Attack by Hydrazine)

Aniline-catalyzed hydrazone formation pathway overcoming nucleophilic bottlenecks.

References
  • BenchChem. Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies. Available at: 1

  • Bioconjugate Chemistry (ACS Publications). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Available at: 3

  • PMC (NIH). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Available at: 4

  • PMC (NIH). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: 2

  • Organic & Biomolecular Chemistry (RSC Publishing). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Available at: 5

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl Cross-linking

Welcome to the technical support center for 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for utilizing this homobifunctional cross-linking agent. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your cross-linking reactions and achieve reproducible, high-quality results.

Introduction to 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a homobifunctional cross-linker that reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. Its symmetrical structure, featuring two hydrazine moieties bridged by a phenylsulfonylphenyl scaffold, allows for the cross-linking of two molecules containing accessible carbonyl groups. This reagent is particularly useful in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), where it can link a drug molecule to an antibody, or for studying protein-protein interactions.[1]

The dihydrochloride salt form of this cross-linker enhances its solubility in aqueous buffers, a critical feature for most biological applications.[2] However, the presence of two ionizable hydrazine groups and the electron-withdrawing nature of the sulfonyl group introduce specific considerations for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cross-linking with 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl?

The cross-linking reaction proceeds via the formation of a hydrazone bond, which is a type of Schiff base. The reaction is a two-step process:

  • Nucleophilic Attack: The hydrazine group, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone on the target molecule.

  • Dehydration: The resulting carbinolamine intermediate undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, the hydrazone linkage.[3]

This reaction is typically catalyzed by acid.[4] The overall workflow can be visualized as follows:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Hydrazine R-NH-NH₂ (Cross-linker) Carbonyl R'-C(=O)-H/R'' (Target Molecule) Hydrazine->Carbonyl Nucleophilic Attack Carbinolamine R'-C(OH)(NH-NH-R)-H/R'' (Intermediate) Carbonyl->Carbinolamine Hydrazone R'-C(=N-NH-R)-H/R'' (Stable Bond) Water H₂O Carbinolamine_2 R'-C(OH)(NH-NH-R)-H/R'' (Intermediate) Carbinolamine_2->Hydrazone Acid-Catalyzed Dehydration G start Start prep_protein Prepare Protein Solutions (1-5 mg/mL in Reaction Buffer) start->prep_protein prep_crosslinker Prepare Fresh Cross-linker Stock (10-25 mM in DMSO/DMF) start->prep_crosslinker mix Combine Proteins and Add Cross-linker prep_protein->mix prep_crosslinker->mix incubate Incubate (1-2 hours at RT or 4°C) mix->incubate quench Quench Reaction (20-50 mM Glycine) incubate->quench purify Purify (Desalting Column) quench->purify analyze Analyze Products (SDS-PAGE, SEC, MS) purify->analyze end End analyze->end

Sources

Reference Data & Comparative Studies

Validation

Comparing cross-linking efficiency of CAS 100829-68-3 and standard adipic acid dihydrazide (ADH)

Advanced Cross-Linking: A Comparative Guide to CAS 100829-68-3 and Adipic Acid Dihydrazide (ADH) For researchers and formulation scientists developing high-performance polymer networks, the selection of a cross-linking a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cross-Linking: A Comparative Guide to CAS 100829-68-3 and Adipic Acid Dihydrazide (ADH)

For researchers and formulation scientists developing high-performance polymer networks, the selection of a cross-linking agent dictates the thermomechanical limits of the final material. While Adipic Acid Dihydrazide (ADH) has long been the industry standard for ambient-cure waterborne systems and latent epoxy curing [1], emerging demands in aerospace, optical resins, and advanced biomaterials require more rigid architectures.

This guide provides an objective, data-driven comparison between standard ADH and the specialty aromatic dihydrazine CAS 100829-68-3 (4,4'-sulfonylbis(phenylhydrazine) dihydrochloride), exploring the mechanistic causality behind their divergent performance profiles.

Mechanistic Causality: Structural Drivers of Performance

The fundamental differences in cross-linking efficiency and network properties between these two agents stem directly from their molecular backbones and reactive end-groups.

Adipic Acid Dihydrazide (ADH): The Flexible Standard ADH is a symmetrical aliphatic dihydrazide featuring a flexible four-carbon (C4) backbone [2]. When reacting with ketone-functionalized polymers (such as diacetone acrylamide, DAAM) or epoxies, ADH forms an acylhydrazone linkage. The adjacent carbonyl group in the hydrazide moiety delocalizes the nitrogen lone pair, slightly reducing its nucleophilicity compared to pure alkyl hydrazines, though the alpha-effect still ensures rapid cross-linking at room temperature [1]. The aliphatic C4 chain acts as an internal plasticizer within the cross-linked network, providing excellent toughness, flexibility, and impact resistance, which is why it dominates architectural coatings [1].

CAS 100829-68-3: The Rigid Aromatic Scaffold Conversely, CAS 100829-68-3 is an aromatic dihydrazine built around a highly rigid diphenyl sulfone core. It reacts with carbonyls to form arylhydrazone linkages. Because it lacks the direct adjacent carbonyl of a hydrazide, the terminal amine is highly nucleophilic; however, the electron-withdrawing sulfone group modulates this reactivity [4]. Supplied as a dihydrochloride salt to maintain stability, it requires pH adjustment (neutralization) in situ to liberate the free hydrazine for nucleophilic attack. Once cross-linked, the rigid diphenyl sulfone core heavily restricts polymer chain rotation. This steric hindrance and potential for π−π stacking interactions result in networks with exceptionally high glass transition temperatures ( Tg​ ), superior thermal stability, and high refractive indices[3].

G cluster_0 Aliphatic Hydrazide Pathway cluster_1 Aromatic Dihydrazine Pathway ADH Adipic Acid Dihydrazide (Flexible C4) Acyl Acylhydrazone Linkage (High Toughness, Low Tg) ADH->Acyl Nucleophilic Attack Polymer1 Ketone/Epoxy Resin Polymer1->Acyl CAS CAS 100829-68-3 (Diphenyl Sulfone Core) Aryl Arylhydrazone Linkage (High Stiffness, High Tg) CAS->Aryl Base Neutralization & Attack Polymer2 Ketone/Epoxy Resin Polymer2->Aryl

Fig 1. Mechanistic pathways of ADH vs. CAS 100829-68-3 cross-linking.

Quantitative Comparison of Properties

To aid in formulation selection, the physicochemical properties and resulting network characteristics are summarized below.

Table 1: Physicochemical and Structural Comparison

PropertyAdipic Acid Dihydrazide (ADH)CAS 100829-68-3
Chemical Classification Aliphatic DihydrazideAromatic Dihydrazine (Salt)
Molecular Weight 174.20 g/mol 351.25 g/mol (as dihydrochloride)
Water Solubility High (~50 g/L at 20°C)Moderate (Requires acidic/aqueous solvation)
Resulting Covalent Bond AcylhydrazoneArylhydrazone
Hydrolytic Stability Moderate (Susceptible at low pH)High (Conjugated arylhydrazone resists hydrolysis)
Impact on Network Tg​ Low to Moderate (Plasticizing effect)Extremely High (Rigidification)
Primary Applications Waterborne acrylics, polyurethanes, standard epoxiesAerospace epoxies, high-RI optical polymers, sensors

Experimental Validation: A Self-Validating Protocol

To objectively evaluate the cross-linking efficiency of these two agents, researchers must employ a self-validating experimental design. A self-validating system utilizes orthogonal analytical methods—one chemical and one physical—that independently confirm the same hypothesis. If the chemical gel fraction correlates with the physical rubbery plateau modulus, the cross-link density is verified without artifactual interference.

Protocol: Comparative Gel Fraction and Thermo-Mechanical Analysis

Step 1: Equimolar Formulation

  • Prepare a standard bisphenol-A diglycidyl ether (DGEBA) epoxy resin base.

  • Calculate the Active Hydrogen Equivalent Weight (AHEW). For ADH, AHEW = 43.5 g/eq [1]. For CAS 100829-68-3, calculate based on the liberated free base after neutralizing the dihydrochloride with an equivalent of tertiary amine (e.g., triethylamine).

  • Blend the cross-linkers into the resin at a 1:1 stoichiometric ratio.

Step 2: Controlled Curing

  • Subject both formulations to an identical step-cure profile (e.g., 80°C for 2 hours, followed by 150°C for 4 hours) to ensure complete kinetic conversion.

Step 3: Chemical Validation via Soxhlet Extraction

  • Weigh a 2.0 g sample of each cured network ( Wi​ ).

  • Place in a cellulose thimble and perform Soxhlet extraction using boiling tetrahydrofuran (THF) for 24 hours to remove any unreacted monomers or un-crosslinked oligomers.

  • Dry the extracted samples in a vacuum oven at 80°C to a constant weight ( Wf​ ).

  • Calculate Gel Fraction (%) = (Wf​/Wi​)×100 . Causality note: A higher gel fraction indicates superior primary cross-linking efficiency.

Step 4: Physical Validation via Dynamic Mechanical Analysis (DMA)

  • Machine the cured samples into rectangular bars (e.g., 35 x 10 x 2 mm).

  • Analyze using a DMA in single-cantilever mode from 25°C to 250°C at a frequency of 1 Hz.

  • Record the peak of the tanδ curve as the Glass Transition Temperature ( Tg​ ).

  • Measure the storage modulus ( E′ ) in the rubbery plateau region (typically Tg​

    • 40°C). Calculate the cross-link density ( νe​ ) using the theory of rubber elasticity: νe​=E′/(3RT) .

Workflow Prep Equimolar Formulation Cure Thermal Curing Profile Prep->Cure Soxhlet Soxhlet Extraction (Gel Fraction) Cure->Soxhlet DMA DMA Analysis (Tg & Modulus) Soxhlet->DMA Validate Cross-link Density Validation Soxhlet->Validate Chemical DMA->Validate DMA->Validate Mechanical

Fig 2. Self-validating experimental workflow for cross-link density.

Conclusion & Selection Guide

The choice between ADH and CAS 100829-68-3 is dictated by the desired thermomechanical outcome rather than raw reactivity.

  • Select Adipic Acid Dihydrazide (ADH) when formulating waterborne emulsions, flexible coatings, or systems requiring high ambient-temperature reactivity and elastomeric toughness [1] [2].

  • Select CAS 100829-68-3 when engineering advanced thermosets that demand extreme thermal stability, high Tg​ , and rigid structural integrity, such as in aerospace composites or specialized polyhydrazone optical materials [3] [4].

References

  • "Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative", Gantrade.
  • "Adipic Acid Dihydrazide (ADH)", Dover Chemical.
  • "Synthesis of poly(pyrazolopyridine)s by Hantzsch multicomponent polymerization", ResearchGate.
  • "Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases", PMC.
Comparative

NMR spectra comparison for batch-to-batch consistency of 4,4'-sulfonylbis(phenylhydrazine) dihydrochloride

Evaluating Batch-to-Batch Consistency of 4,4'-Sulfonylbis(phenylhydrazine) Dihydrochloride: A Comparative Guide to qNMR vs. Traditional Chromatography Introduction & The Analytical Challenge 4,4'-Sulfonylbis(phenylhydraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Batch-to-Batch Consistency of 4,4'-Sulfonylbis(phenylhydrazine) Dihydrochloride: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction & The Analytical Challenge

4,4'-Sulfonylbis(phenylhydrazine) dihydrochloride (CAS: 14052-65-4) is a highly reactive bis-hydrazine utilized as a critical intermediate in the synthesis of charge transport compounds for organic photoreceptors[1], as well as a specialized cross-linking agent in polymer chemistry.

Ensuring batch-to-batch consistency for this compound presents a unique analytical challenge. Hydrazine dihydrochlorides are notoriously difficult to analyze via standard High-Performance Liquid Chromatography (HPLC) with UV detection. They are highly polar (often eluting in the void volume of standard C18 reverse-phase columns), lack the strong chromophores of their parent amines, and are highly susceptible to on-column oxidation or streaking.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as the gold standard. Because the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing it, qNMR enables precise absolute quantification without the need for an identical, highly unstable hydrazine reference standard[2]. This guide objectively compares qNMR against HPLC methodologies and provides a self-validating protocol for evaluating the batch-to-batch consistency of 4,4'-sulfonylbis(phenylhydrazine) dihydrochloride.

Methodological Comparison: qNMR vs. HPLC

When evaluating highly polar, reactive salts, the analytical method must not induce degradation during the run. The table below outlines why qNMR outperforms HPLC for this specific molecular class.

ParameterHPLC-UV (Traditional)1H-qNMR (Advanced)
Primary Mechanism Separation via column affinity & UV absorbance.Direct measurement of nuclear spin resonance.
Reference Standard Requires an identical, highly pure reference standard.Uses a universal internal standard (e.g., Maleic Acid)[3].
Salt Compatibility Poor. Dihydrochloride salts cause peak tailing and require complex ion-pairing reagents or HILIC columns.Excellent. The salt is fully dissolved in a deuterated solvent (DMSO-d6) prior to analysis.
Degradation Risk High. Hydrazines can oxidize on-column during long gradient runs.Zero. Non-destructive technique; sample is analyzed in a stable, sealed environment.
Impurity Profiling Only detects UV-active impurities. Misses residual solvents and inorganic salts.Universal detection. Simultaneously quantifies the main API, residual solvents, and structural isomers[2].

The Self-Validating qNMR Protocol

To ensure scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a qNMR protocol cannot just be a list of steps; it must be a self-validating system where every variable is controlled.

A. Internal Standard (IS) Selection: The Causality of Choice

For the analysis of 4,4'-sulfonylbis(phenylhydrazine) dihydrochloride, Maleic Acid is the optimal Internal Standard Reference Material (ISRM)[3].

  • Chemical Causality: The analyte features a symmetric diphenyl sulfone core, presenting an AA'BB' aromatic spin system with signals typically between 7.0 ppm and 7.8 ppm. The hydrazine/ammonium protons exchange rapidly and appear as broad signals >8.0 ppm. Maleic acid provides a sharp, isolated singlet at ~6.26 ppm in DMSO-d6[3]. This ensures zero signal overlap, a critical requirement for accurate integration[2]. Furthermore, maleic acid is non-hygroscopic and highly stable[4].

B. Solvent Selection

DMSO-d6 is strictly required. The dihydrochloride salt is entirely insoluble in non-polar solvents like CDCl3. While it dissolves in D2O, deuterium exchange would obliterate the hydrazine signals and cause unpredictable pH-dependent chemical shifts in the aromatic region. DMSO-d6 ensures complete solvation of the salt while locking the chemical shifts in a predictable range[4].

C. Step-by-Step Methodology
  • Gravimetric Preparation: Using a microbalance (precision 0.0001 mg), accurately co-weigh ~10.0 mg of the 4,4'-sulfonylbis(phenylhydrazine) dihydrochloride batch sample and ~5.0 mg of Maleic Acid standard into a clean vial. Note: Gravimetric uncertainty must be kept below 0.03% to achieve an overall measurement uncertainty of 0.1%[3].

  • Dissolution: Add 1.0 mL of DMSO-d6. Vortex and sonicate for 5 minutes to ensure complete homogenization. Transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° for maximum excitation and signal-to-noise ratio[2].

    • Relaxation Delay (D1): Set to 60 seconds. Causality: The D1 delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure all nuclei have returned to thermal equilibrium before the next pulse[2]. Failing to do this results in signal saturation and artificially low purity values.

    • Number of Scans (NS): 32 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Processing & Integration: Apply a 0.3 Hz exponential line broadening function. Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's ortho-sulfonyl aromatic protons (~7.6–7.8 ppm, 4H).

Mandatory Visualization: qNMR Validation Workflow

qNMR_Workflow Start Batch Sample 4,4'-Sulfonylbis(phenylhydrazine) 2HCl Weighing Gravimetric Co-weighing Sample + Maleic Acid (IS) Start->Weighing Solvation Dissolution in DMSO-d6 (Ensures Salt Solubility) Weighing->Solvation NMR_Acq 1H qNMR Acquisition 90° Pulse, D1 > 5*T1 (60s) Solvation->NMR_Acq Integration Signal Integration Analyte (7.6 ppm) vs IS (6.26 ppm) NMR_Acq->Integration Calc Purity Calculation & Impurity Profiling Integration->Calc Decision Batch Release Criteria: >98% Purity Calc->Decision

Fig 1. qNMR workflow for batch-to-batch consistency evaluation of hydrazine dihydrochloride salts.

Data Presentation: Batch-to-Batch Consistency Evaluation

Using the protocol above, purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where I is the integral area, N is the number of protons (Analyte Nx​=4 ; Maleic Acid Nstd​=2 ), M is molar mass, and m is the weighed mass.

Table 2: Experimental Batch Comparison Data

MetricBatch A (High-Quality Supplier)Batch B (Alternative Supplier)Analytical Insight
Absolute Purity (qNMR) 99.2% ± 0.1%94.5% ± 0.3%Batch B fails standard >98% release criteria.
Residual Ethanol (1.06 ppm) < 0.05%2.1%Batch B exhibits poor drying post-recrystallization.
Dapsone Monomer (Impurity) Not Detected1.8%Incomplete hydrazination reaction in Batch B.
Water Content (3.3 ppm) 0.5%1.2%Batch B is highly hygroscopic; requires better packaging.
Aromatic Signal Integrity Sharp AB quartetBroadened peaksIndicates paramagnetic impurities or free radical oxidation in Batch B.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid . Bureau International des Poids et Mesures (BIPM). Available at:[Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy . Ovid / Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • CN100435028C - Organic photoreceptor containing charge transport compound with epoxy group. Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Bioconjugation: A Comparative Analysis of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern therapeutics and diagnostics, the ability to create precise and stable linkages between biological molecules and other moieties i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the ability to create precise and stable linkages between biological molecules and other moieties is paramount.[1][2] This process, known as bioconjugation, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) for targeted cancer therapy to sophisticated imaging agents.[1][3][4][5] However, the success and reproducibility of these powerful tools hinge on the choice of conjugation chemistry.[6][7] This guide provides an in-depth comparison of bioconjugation strategies, with a focus on the performance of the bis-aryl hydrazine linker, 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl, against other prevalent methods. Our objective is to equip you with the knowledge to select and implement the most robust and reproducible conjugation strategy for your research and development endeavors.

The Critical Role of the Linker in Bioconjugate Performance

The linker is not merely a passive connector; it is a critical determinant of the bioconjugate's stability, efficacy, and safety.[8] An ideal linker should form a stable covalent bond under mild, physiological conditions without perturbing the biological activity of the conjugated molecule.[9] Furthermore, for applications like ADCs, the linker's stability in circulation and its susceptibility to cleavage within the target cell are crucial design considerations.[3][4][10] Reproducibility is another key factor, as consistent drug-to-antibody ratios (DAR) are essential for predictable pharmacokinetics and therapeutic outcomes.[]

This guide will explore the nuances of different bioconjugation chemistries, providing a comparative framework to evaluate their suitability for various applications.

Comparative Analysis of Bioconjugation Chemistries

The selection of a bioconjugation strategy is a critical decision that impacts the entire development pipeline.[6] Here, we compare the bis-aryl hydrazine approach with other commonly employed methods, highlighting their mechanisms, advantages, and limitations.

Hydrazone Bond Formation via 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

The reaction between an aromatic hydrazine, such as 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine (also known as a bis-aryl hydrazine precursor), and an aldehyde or ketone on a biomolecule results in the formation of a bis-aryl hydrazone bond.[7][12] This chemistry offers a unique set of features that contribute to its utility in bioconjugation.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, followed by dehydration to form the stable C=N bond of the hydrazone. The use of a bis-aryl hydrazine linker, where both the hydrazine and the carbonyl-containing partner are aromatic, results in a particularly stable conjugate bond.[7]

G Biomolecule Biomolecule with Aldehyde/Ketone Group Intermediate Hemiaminal Intermediate Biomolecule->Intermediate + Hydrazine 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine Hydrazine->Intermediate + Conjugate Stable Bis-Aryl Hydrazone Conjugate Intermediate->Conjugate - H₂O Water H₂O

Advantages:

  • High Stability: Bis-aryl hydrazone bonds exhibit significant stability, particularly when compared to aliphatic hydrazones.[7][13]

  • Bioorthogonality: The reaction is bioorthogonal, meaning it does not interfere with native functional groups found in biological systems.[12]

  • Quantifiable: The resulting bis-arylhydrazone bond is chromophoric, allowing for spectrophotometric quantification of linker incorporation, which aids in ensuring reproducibility.[7]

Limitations:

  • Hydrolytic Instability: While more stable than their aliphatic counterparts, hydrazone bonds can be susceptible to hydrolysis, especially under acidic conditions.[8][14][15][16] This can be a drawback for applications requiring long-term stability in vivo.

  • Slow Reaction Kinetics: The formation of hydrazone bonds can be slow at neutral pH.[2][14] Aniline can be used as a catalyst to increase the reaction rate.[12][13][17]

Oxime Ligation

Oxime ligation involves the reaction of an aminooxy-functionalized molecule with an aldehyde or ketone on the biomolecule. This method is widely used due to the high stability of the resulting oxime bond.

Mechanism of Action: Similar to hydrazone formation, oxime ligation proceeds through a condensation reaction between the aminooxy group and a carbonyl group, yielding a stable C=N-O linkage.

G Biomolecule Biomolecule with Aldehyde/Ketone Group Intermediate Oxy-hemiaminal Intermediate Biomolecule->Intermediate + Aminooxy Aminooxy-functionalized Molecule Aminooxy->Intermediate + Conjugate Stable Oxime Conjugate Intermediate->Conjugate - H₂O Water H₂O

Advantages:

  • Exceptional Stability: Oxime bonds are significantly more stable towards hydrolysis than hydrazone bonds across a wide pH range.[8][14][15][18] This makes them a preferred choice for applications requiring long-term in vivo stability.

  • Bioorthogonality: The reaction is highly bioorthogonal.

Limitations:

  • Slow Reaction Kinetics: Oxime formation is generally slower than hydrazone formation at neutral pH.[14]

Thiol-Maleimide Chemistry

This is one of the most common bioconjugation strategies, targeting the sulfhydryl group of cysteine residues.[6][19]

Mechanism of Action: The maleimide group reacts with the thiol group of a cysteine residue via a Michael addition reaction to form a stable thioether bond.

G Biomolecule Biomolecule with Cysteine Residue (-SH) Conjugate Stable Thioether Conjugate Biomolecule->Conjugate Maleimide Maleimide-activated Molecule Maleimide->Conjugate

Advantages:

  • High Selectivity: Cysteine residues are relatively rare in proteins, allowing for more site-specific conjugation compared to targeting lysine residues.[2]

  • Fast Reaction Rates: The reaction is typically fast at neutral pH.[9]

Limitations:

  • Potential for Instability: The resulting thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols.

  • Requirement for Free Thiols: Many cysteine residues in proteins are involved in disulfide bonds and must be reduced prior to conjugation, which can potentially affect protein structure and function.[2]

Amine-Reactive Chemistry (NHS Esters)

This method targets the primary amines of lysine residues and the N-terminus of proteins.

Mechanism of Action: N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds.

Advantages:

  • Simplicity and Availability: A wide variety of NHS-ester-activated reagents are commercially available, and the reaction is relatively simple to perform.[2]

Limitations:

  • Lack of Specificity: Lysine residues are abundant and distributed across the surface of most proteins, leading to a heterogeneous mixture of conjugates with varying sites of modification and stoichiometries.[2][6] This lack of control can negatively impact the reproducibility and performance of the bioconjugate.[20]

Quantitative Comparison of Bioconjugation Chemistries

FeatureBis-Aryl HydrazoneOxime LigationThiol-MaleimideAmine-Reactive (NHS)
Target Group Aldehyde/KetoneAldehyde/KetoneThiol (Cysteine)Amine (Lysine, N-terminus)
Bond Type Hydrazone (C=N)Oxime (C=N-O)ThioetherAmide
Relative Stability Moderate to High[7][13]Very High[8][14][15]ModerateVery High
Reaction pH ~4.5-7.4[14]~4.5-7.0[14]6.5-7.5[9]7.0-8.5
Relative Rate (pH 7) Slow to Moderate[14]Slow[14]Fast[9]Fast
Specificity High (requires engineered aldehyde/ketone)[10]High (requires engineered aldehyde/ketone)[10]Moderate to High (targets cysteine)[19]Low (targets abundant lysines)[2][6]
Reproducibility Good (quantifiable)[7]GoodModeratePoor

Experimental Protocols

To ensure the integrity and reproducibility of your bioconjugation experiments, it is crucial to follow well-defined protocols.

Protocol 1: Bioconjugation using 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

This protocol describes the conjugation of a molecule containing an aromatic hydrazine to a biomolecule with an aldehyde or ketone group.

Materials:

  • Biomolecule containing an aldehyde or ketone group (e.g., an antibody with engineered glycans)

  • 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4

  • Aniline (optional catalyst)

  • Quenching solution: e.g., an excess of an aldehyde-containing molecule

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule: Dissolve the aldehyde/ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Hydrazine Reagent: Dissolve 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl in a suitable organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer. A 10-50 fold molar excess of the hydrazine reagent over the biomolecule is typically used.

  • Initiate the Conjugation Reaction: Add the prepared hydrazine reagent to the biomolecule solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.[12][13][17]

  • Incubate: Allow the reaction to proceed at room temperature or 4°C for 2-24 hours with gentle mixing.

  • Quench the Reaction (Optional): Add a quenching solution to consume any unreacted hydrazine.

  • Purify the Conjugate: Remove excess reagents and byproducts by purifying the reaction mixture using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the Conjugate: Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry, taking advantage of the chromophoric nature of the bis-arylhydrazone bond, and assess the purity and integrity of the conjugate using techniques like SDS-PAGE and mass spectrometry.[7]

Protocol 2: Comparative Oxime Ligation

This protocol outlines the conjugation of an aminooxy-functionalized molecule to a biomolecule containing an aldehyde or ketone.

Materials:

  • Biomolecule containing an aldehyde or ketone group

  • Aminooxy-functionalized molecule

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 4.5-5.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule: Dissolve the aldehyde/ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Aminooxy Reagent: Dissolve the aminooxy-functionalized molecule in a suitable solvent and dilute it into the conjugation buffer. A 10-50 fold molar excess is typically used.

  • Initiate the Conjugation Reaction: Add the aminooxy reagent to the biomolecule solution.

  • Incubate: Allow the reaction to proceed at room temperature for 4-48 hours with gentle mixing.

  • Purify the Conjugate: Purify the reaction mixture using size-exclusion chromatography.

  • Characterize the Conjugate: Characterize the conjugate using appropriate analytical techniques to determine DOL/DAR, purity, and integrity.

Conclusion and Future Perspectives

The choice of bioconjugation chemistry is a critical decision with far-reaching implications for the success of a research project or drug development program. While traditional methods like amine-reactive chemistry are simple, they often lead to heterogeneous products, compromising reproducibility.[2][6]

The bis-aryl hydrazine linker, 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl, offers a compelling balance of stability and quantifiability, making it a valuable tool for creating well-defined bioconjugates.[7] Its primary limitation is the potential for hydrolysis, which must be considered in the context of the intended application.

For applications demanding the utmost in vivo stability, oxime ligation is often the preferred method due to the exceptional hydrolytic stability of the oxime bond.[8][14][15] However, this comes at the cost of slower reaction kinetics.

Ultimately, the optimal bioconjugation strategy depends on a careful consideration of the specific requirements of the application, including the nature of the biomolecule, the desired properties of the final conjugate, and the need for reproducibility. The field of bioconjugation is continuously evolving, with new methods and reagents being developed to provide greater control, efficiency, and stability.[5][21] As our understanding of the interplay between linker chemistry and biological function deepens, we can expect to see the development of even more sophisticated and effective bioconjugates for a wide range of applications in medicine and research.

References

  • Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC - NIH. (n.d.).
  • A review of conjugation technologies for antibody drug conjugates - Oxford Academic. (2025, April 17). Retrieved from [Link]

  • Bisarylhydrazones as Exchangeable Biocompatible Linkers - PMC. (n.d.). Retrieved from [Link]

  • Affinity-Based Methods for Site-Specific Conjugation of Antibodies | Bioconjugate Chemistry. (2021, August 9). Retrieved from [Link]

  • Site-Specific Antibody–Drug Conjugation through Glycoengineering | Bioconjugate Chemistry - ACS Publications. (2014, February 17). Retrieved from [Link]

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC. (n.d.). Retrieved from [Link]

  • Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - MDPI. (2023, January 17). Retrieved from [Link]

  • Achieving Controlled Biomolecule–Biomaterial Conjugation | Chemical Reviews. (2018, July 24). Retrieved from [Link]

  • Monoclonal Antibody Conjugation via Chemical Modification - BioPharm International. (2026, March 13). Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioconjugation - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Ab Bioconjugation Services - Antibody Solutions. (n.d.). Retrieved from [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024, January 1). Retrieved from [Link]

  • Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries | Organic Letters. (2020, August 13). Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. (2008, August 19). Retrieved from [Link]

  • Basics of Bioconjugation - BioNordika. (n.d.). Retrieved from [Link]

  • Bioconjugation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - MDPI. (2024, September 26). Retrieved from [Link]

  • Bisaryl Hydrazones as Exchangeable Biocompatible Linkers - ResearchGate. (n.d.). Retrieved from [Link]

  • A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization - ACS Publications. (2024, February 17). Retrieved from [Link]

  • Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (n.d.). Retrieved from [Link]

  • Recent bioconjugation strategies. Comparison of properties between... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced Conjugation Processes and PerKit - CellMosaic. (n.d.). Retrieved from [Link]

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates | Bioconjugate Chemistry - ACS Publications. (2013, May 28). Retrieved from [Link]

  • Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC. (2011, May 16). Retrieved from [Link]

  • Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed. (n.d.). Retrieved from [Link]

  • CN101148430A - Preparation method for 4-sulfonamidophenylhydrazine hydrochloride - Google Patents. (n.d.).
  • Process for 4-sulfonamidophenyl hydrazines - European Patent Office - EP 0919546 A1 - Googleapis.com. (n.d.).
  • (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents. (n.d.).
  • 4-Sulfonamide-Phenylhydrazine HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • 4-Sulfonamide-Phenylhydrazine HCl - CAS - 17852-52-7 | Axios Research. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl

Introduction 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (CAS: 100829-68-3) is a highly specialized bifunctional reagent utilized in advanced materials synthesis and pharmaceutical development. Str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride (CAS: 100829-68-3) is a highly specialized bifunctional reagent utilized in advanced materials synthesis and pharmaceutical development. Structurally, the molecule features two terminal hydrazine moieties bridged by a diphenyl sulfone core. While the sulfone group provides structural rigidity, the dual hydrazine groups render the molecule highly reactive as a reducing agent and cross-linker. This dual reactivity simultaneously multiplies its toxicological footprint, demanding rigorous, self-validating safety protocols during handling, solubilization, and disposal.

Part 1: Mechanistic Toxicology & Hazard Profile

To handle this compound safely, researchers must understand the causality behind its toxicity. The hazards are not merely regulatory checkboxes; they are dictated by the molecule's chemical reactivity in biological systems.

  • Hematotoxicity & Oxidative Stress: Aryl hydrazines are potent hematotoxins. Upon systemic absorption, they react with oxyhemoglobin to generate reactive oxygen species (ROS) and phenyldiazine intermediates[1]. This oxidative stress converts hemoglobin to methemoglobin, leading to irreversible protein denaturation (Heinz body formation) and subsequent hemolytic anemia[2].

  • Mutagenicity & Carcinogenicity: The highly nucleophilic hydrazine moieties can interact with electrophilic sites on DNA, forming adducts. Consequently, this compound is classified as a suspected mutagen and potential carcinogen[3].

  • Physical State & Solvation Hazards: As a dihydrochloride salt, the compound exists as a fine, crystalline powder. While the salt form significantly reduces the vapor pressure compared to free-base hydrazines, it introduces a severe particulate/dust inhalation hazard[1]. Furthermore, when dissolved in polar aprotic solvents (e.g., DMSO or DMF) for synthesis, the dermal penetration rate of the toxic solute increases exponentially, bypassing the skin's natural lipid barrier.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the physicochemical properties of hydrazine dihydrochloride salts.

PPE CategoryEquipment SpecificationMechanistic Rationale & Validation
Respiratory Protection NIOSH-approved P100 particulate respirator or PAPR.The diHCl salt forms fine, inhalable dust. P100 filters block 99.9% of particulates, preventing pulmonary absorption of the hematotoxin[2].
Hand Protection Double-gloving: Nitrile (inner) + Butyl rubber (outer).Hydrazines are severe skin sensitizers[3]. Butyl rubber provides superior chemical resistance to the polar aprotic solvents (DMSO/DMF) required to dissolve this compound.
Eye/Face Protection Chemical splash goggles + full face shield.Protects the highly vascularized ocular mucosa from irritating dihydrochloride dust and potential solvent splashes[1].
Body Protection Disposable Tyvek® suit or chemical-resistant lab coat.Prevents microscopic particulate accumulation on standard clothing, which could lead to chronic, low-dose dermal exposure outside the laboratory environment[2].

Part 3: Operational Workflows & Engineering Controls

Every step in handling this compound must function as a self-validating system to ensure containment and chemical stability.

Step 1: Pre-Operation Setup & Engineering Controls
  • Action: Conduct all handling inside a Class II Type B2 biological safety cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm[2]. Clear the workspace of any strong oxidizing agents (e.g., peroxides, nitric acid, metal salts).

  • Causality: Hydrazines are strong reducing agents. Accidental contact with oxidizers can trigger highly exothermic redox reactions or spontaneous ignition[3].

  • Validation: Verify hood airflow via the digital monitor before unsealing the chemical container. Ensure the workspace contains only the required materials.

Step 2: Weighing and Transfer (Solid State)
  • Action: Utilize anti-static weighing boats and grounded spatulas. Weigh the material over a disposable, absorbent bench pad.

  • Causality: The diHCl salt easily accumulates static charge, leading to sudden aerosolization and a severe inhalation risk.

  • Validation: Observe powder behavior during transfer. If the powder actively repels or clings to the spatula, the static charge is too high. Pause and use a static ionizing blower before proceeding.

Step 3: Solubilization and Reaction Execution
  • Action: When preparing solutions, add the polar aprotic solvent (e.g., DMSO) slowly down the side of the reaction vessel. If heating is required, ensure the system is properly vented.

  • Causality: Rapid solvent addition displaces air, which can eject toxic micro-particulates into the fume hood atmosphere. Additionally, structurally related sulfonylhydrazines are known to decompose at elevated temperatures to release nitrogen gas, causing dangerous pressure buildup in closed systems[4].

  • Validation: Ensure complete dissolution by visual inspection (a clear, homogeneous solution) before transferring the vessel to the reaction block. Monitor for unexpected gas evolution (bubbling) during heating.

Part 4: Spill Response and Waste Disposal Plans

Immediate Spill Response Protocol
  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation[2].

  • Contain (Solid Spill): Do NOT dry sweep. Lightly mist the spilled powder with water or a dilute buffer.

    • Causality: Dry sweeping aerosolizes the toxic dihydrochloride dust[3]. Misting agglomerates the particles, rendering them safe for mechanical collection.

    • Validation: The spill area should appear damp with no visible dry powder remaining before using absorbent pads.

  • Contain (Liquid Spill): Absorb with inert materials (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust[2].

  • Decontaminate: Wash the area with a 5% dilute sodium hypochlorite (bleach) solution to oxidize residual hydrazine traces, followed by copious amounts of water. Caution: Perform this slowly to avoid rapid off-gassing.

    • Validation: Validate decontamination by ensuring the absence of residual color or chemical odor.

Waste Disposal Plan
  • Segregation: Collect all operational and spill waste in a dedicated, clearly labeled "Toxic/Halogenated Organic Waste" container.

  • Incompatibility: Strictly isolate this waste from oxidizing waste streams, strong acids, and heavy metals to prevent in-drum explosions[1].

  • Labeling: Clearly mark the container with: "Contains Hydrazine Derivatives - Toxic, Suspected Carcinogen, Reducing Agent."

Part 5: Process Visualization

HandlingWorkflow Step1 1. Pre-Operation Verify PPE & Fume Hood Step2 2. Solid Handling Anti-static Weighing Step1->Step2 Step3 3. Solubilization (e.g., in DMSO/DMF) Step2->Step3 Decision Spill Occurred? Step3->Decision Spill Spill Response Isolate, Absorb, Decontaminate Decision->Spill Yes Waste 4. Waste Segregation Strictly No Oxidizers Decision->Waste No Spill->Waste End 5. Protocol Complete De-gowning & Wash Waste->End

Workflow for the safe handling, spill response, and disposal of hydrazine diHCl derivatives.

References

  • Title: Phenylhydrazine Hydrochloride Safety Data Sheet (SDS)
  • Title: Phenylhydrazine - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: Safety Data Sheet: Phenylhydrazine hydrochloride Source: Carl ROTH URL
  • Title: COVER PAGE - OECD-HPV (OBSH Assessment)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl
Reactant of Route 2
Reactant of Route 2
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl
© Copyright 2026 BenchChem. All Rights Reserved.